methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate
Description
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Properties
IUPAC Name |
methyl 2-(3-formyl-5-methoxyindol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-17-10-3-4-12-11(5-10)9(8-15)6-14(12)7-13(16)18-2/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHXMSODNQWEAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2C=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate chemical structure and properties
An In-depth Technical Guide to Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate
Introduction
Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate is a substituted indole derivative that holds significant promise as a versatile building block in medicinal chemistry and drug discovery. The indole scaffold is a ubiquitous structural motif found in a vast array of biologically active compounds and natural products.[1][2][3] Specifically, the presence of a methoxy group on the indole ring and a formyl group at the C3 position suggests potential for a range of biological activities. Methoxy-activated indoles are known to be valuable precursors in the synthesis of complex molecules and often exhibit enhanced reactivity.[4] Furthermore, indole-3-carboxaldehyde derivatives have demonstrated a wide spectrum of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2]
This technical guide provides a comprehensive overview of the chemical structure, properties, a plausible synthetic route, and detailed spectroscopic analysis of methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate. It is intended for researchers, scientists, and drug development professionals who are interested in leveraging this molecule for their research and development endeavors.
Chemical Structure and Physicochemical Properties
The chemical structure of methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate incorporates a 5-methoxyindole core, N-substituted at the 1-position with a methyl acetate group, and functionalized with a formyl (aldehyde) group at the 3-position. This combination of functional groups provides multiple sites for further chemical modification, making it a valuable intermediate.
Caption: Chemical structure of methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate.
| Property | Value | Source |
| IUPAC Name | methyl 2-(3-formyl-5-methoxyindol-1-yl)acetate | [5] |
| CAS Number | 1119451-33-0 | [5] |
| Molecular Formula | C13H13NO4 | [6] |
| Molecular Weight | 247.25 g/mol | [6] |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Melting Point | Estimated 80-100 °C | Based on similar structures[7] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred from general properties of indole derivatives |
Synthesis and Purification
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate.
Experimental Protocol
This protocol is a representative procedure based on general methods for the N-alkylation of indoles.[4]
-
Preparation: To a solution of 5-methoxy-1H-indole-3-carboxaldehyde (1.0 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as sodium hydride (NaH, 1.2 equivalents) or potassium carbonate (K2CO3, 2.0 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Stir the mixture at 0 °C for 30 minutes. Then, add methyl bromoacetate (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]
-
Workup: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent to afford the pure methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate.[1]
Rationale for Experimental Choices
-
Base and Solvent: The choice of a strong base like NaH in an aprotic polar solvent like DMF is effective for deprotonating the indole nitrogen, facilitating the subsequent nucleophilic attack on the electrophilic methyl bromoacetate. A weaker base like K2CO3 in acetonitrile can also be used, which may be preferable for large-scale synthesis due to safety and cost considerations.
-
Purification: Flash column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, such as the target molecule, from unreacted starting materials and by-products.[1]
Spectroscopic Characterization
The structural elucidation of methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate can be definitively achieved through a combination of spectroscopic techniques. The following are the expected spectral data based on the compound's structure and analysis of related indole derivatives.[8][9]
| Spectroscopic Data | Predicted Values and Interpretation |
| ¹H NMR | - Aldehyde proton (CHO): A singlet around δ 9.8-10.0 ppm. - Indole C2-H: A singlet around δ 7.7-8.0 ppm. - Aromatic protons: Signals in the range of δ 6.9-7.5 ppm, showing characteristic coupling patterns for a trisubstituted benzene ring. - N-CH₂ protons: A singlet around δ 5.0-5.2 ppm. - Methoxy protons (OCH₃): A singlet around δ 3.8-3.9 ppm. - Ester methyl protons (OCH₃): A singlet around δ 3.7-3.8 ppm. |
| ¹³C NMR | - Aldehyde carbonyl carbon: A signal around δ 184-186 ppm. - Ester carbonyl carbon: A signal around δ 168-170 ppm. - Aromatic and indole carbons: Signals in the range of δ 100-156 ppm. The carbon bearing the methoxy group (C5) would appear around δ 155-157 ppm. - Methoxy carbon (OCH₃): A signal around δ 55-56 ppm. - Ester methyl carbon (OCH₃): A signal around δ 52-53 ppm. - N-CH₂ carbon: A signal around δ 48-50 ppm. |
| FTIR (cm⁻¹) | - C=O stretch (aldehyde): A strong absorption band around 1660-1680 cm⁻¹. - C=O stretch (ester): A strong absorption band around 1735-1750 cm⁻¹. - C-O stretch (methoxy and ester): Bands in the region of 1250-1000 cm⁻¹. - Aromatic C-H stretch: Above 3000 cm⁻¹. - Aliphatic C-H stretch: Below 3000 cm⁻¹. |
| Mass Spectrometry (ESI-MS) | - [M+H]⁺: Expected at m/z 248.09. - [M+Na]⁺: Expected at m/z 270.07. |
Potential Applications and Future Directions
Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate is a promising candidate for further investigation in drug discovery and development. The indole nucleus is a well-established pharmacophore, and its derivatives have shown a wide array of biological activities.
Drug Discovery Scaffold
The presence of the aldehyde and ester functional groups allows for a variety of chemical transformations, making this molecule an excellent scaffold for the synthesis of more complex derivatives.
-
Anti-inflammatory and Analgesic Agents: Methoxy-substituted indole derivatives have been investigated for their anti-inflammatory and analgesic properties. This compound could serve as a starting material for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs).
-
Anticancer Agents: The indole core is present in many anticancer agents that act through various mechanisms, including tubulin polymerization inhibition.[10][11] The aldehyde group can be used in reductive amination or condensation reactions to introduce diverse side chains, which could be explored for their cytotoxic effects against various cancer cell lines.
-
Antimicrobial Agents: Indole derivatives have also been reported to possess antibacterial and antifungal properties.[1][2] This scaffold could be elaborated to develop new classes of antimicrobial agents.
Future Research
-
Synthesis and Library Generation: A focused effort to synthesize a library of derivatives based on this scaffold would be a logical next step. Modifications at the aldehyde and ester functionalities could lead to the discovery of compounds with enhanced potency and selectivity for various biological targets.
-
Biological Screening: A comprehensive biological screening of methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate and its derivatives against a panel of disease-relevant targets (e.g., kinases, proteases, GPCRs) is warranted.
-
Computational Studies: In silico studies, such as molecular docking, can be employed to predict the binding of these compounds to specific protein targets and to guide the design of more potent analogs.
References
-
Mukhtar, N. A., et al. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini-Reviews in Medicinal Chemistry. [Link]
-
Mukhtar, N. A., et al. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. [Link]
-
ResearchGate. Bioactive natural compounds from 1H-indole-3-carboxaldhyde. [Link]
-
Chem-Impex. Indol-3-carboxaldehído. [Link]
-
Belyaeva, K. V., et al. (2022). 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. MDPI. [Link]
-
Bansal, Y., & Silakari, O. (2014). The therapeutic journey of indole and its analogues: a review. Bioorganic & Medicinal Chemistry, 22(10), 2485-2519. [Link]
-
Chemical Synthesis Database. (1-acetyl-1H-indol-3-yl)methyl acetate. [Link]
-
P. S. N. Reddy, et al. (2007). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc, 2007(15), 183-191. [Link]
-
Taylor & Francis Online. Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. [Link]
-
International Journal of Pharmaceutical Sciences and Research. Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. [Link]
-
PubChem. methyl 2-(5-methoxy-1H-indol-3-yl)acetate. [Link]
-
SIELC Technologies. Methyl 5-methoxy-2-methyl-1H-indole-3-acetate. [Link]
-
PubChemLite. 3-formyl-1h-indol-4-yl acetate (C11H9NO3). [Link]
-
MDPI. A General and Scalable Synthesis of Polysubstituted Indoles. [Link]
-
PubChemLite. (3-formyl-5-methoxy-1h-indol-1-yl)acetic acid. [Link]
-
ResearchGate. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. [Link]
-
ACS Publications. Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity. [Link]
-
PubChem. 5-methoxy-1-methyl-1H-indole-3-carbaldehyde. [Link]
-
ResearchGate. A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. [Link]
-
PMC. 5-Methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole. [Link]
-
MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]
-
ResearchGate. 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. [Link]
-
Semantic Scholar. Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H). [Link]
-
Supporting Information. B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles. [Link]
-
OUCI. Identification of synthetic cannabinoid methyl 2-{[1-(cyclohexylmethyl)-1H-indol-3-yl] formamido}. [Link]
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- 3. methyl 2-(5-methoxy-1H-indol-3-yl)acetate | C12H13NO3 | CID 594955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Methyl 2-(3-formyl-5-methoxy-1H-indol-1-yl)acetate [synhet.com]
- 6. scbt.com [scbt.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. mdpi.com [mdpi.com]
- 9. A General and Scalable Synthesis of Polysubstituted Indoles | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
molecular weight and formula of methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate
This technical guide provides a comprehensive analysis of Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate , a critical intermediate in the synthesis of indole-based pharmaceuticals (such as indomethacin analogs) and tubulin polymerization inhibitors.
Chemical Identity & Core Constants
Strategic Context: This compound functions as a bifunctional scaffold. The C3-formyl group serves as a "warhead" for Knoevenagel condensations or reductive aminations, while the N1-acetate motif modulates solubility and target binding affinity (often mimicking the carboxylic acid tail of NSAIDs).
| Parameter | Value |
| IUPAC Name | Methyl 2-(3-formyl-5-methoxy-1H-indol-1-yl)acetate |
| CAS Number | 1119451-33-0 |
| Molecular Formula | |
| Molecular Weight | 247.25 g/mol |
| Exact Mass | 247.0845 |
| SMILES | COC(=O)CN1C=C(C2=C1C=CC(=C2)OC)C=O[1][2][3] |
| Physical State | Solid (Pale yellow to off-white powder) |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water. |
Synthetic Pathway & Experimental Protocol
Causality in Design: The most robust synthetic route avoids the Vilsmeier-Haack formylation of the ester directly, which can lead to hydrolysis side products. Instead, the Convergent N-Alkylation Protocol is preferred. This method utilizes the commercially available 5-methoxyindole-3-carboxaldehyde as the stable nucleophile, reacting it with methyl bromoacetate.
Reaction Scheme (DOT Visualization)
The following diagram illustrates the optimized synthesis pathway, highlighting the base-mediated deprotonation mechanism.
Figure 1: Convergent N-alkylation pathway utilizing a weak base to prevent aldol condensation side-reactions.
Detailed Experimental Protocol
Objective: Synthesis of 10.0 mmol scale batch.
-
Reagent Preparation:
-
Charge a dry round-bottom flask with 5-methoxyindole-3-carboxaldehyde (1.75 g, 10.0 mmol).
-
Add anhydrous Dimethylformamide (DMF) (20 mL). Note: DMF is chosen for its high dielectric constant, stabilizing the transition state of the
reaction. -
Add Potassium Carbonate (
) (2.76 g, 20.0 mmol). Rationale: An inorganic base is sufficient for N-H deprotonation ( ~16) without causing self-condensation of the aldehyde.
-
-
Alkylation:
-
Cool the suspension to 0°C to minimize exotherms.
-
Add Methyl Bromoacetate (1.05 mL, 11.0 mmol) dropwise over 10 minutes.
-
Allow the reaction to warm to Room Temperature (25°C) and stir for 4–6 hours.
-
Validation: Monitor via TLC (Hexane:Ethyl Acetate 1:1). The starting material (
~0.3) should disappear, replaced by the product ( ~0.6).
-
-
Work-up & Purification:
-
Pour the reaction mixture into ice-water (100 mL). The product typically precipitates as a solid.
-
Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate (
mL). -
Wash organic layer with brine, dry over
, and concentrate. -
Recrystallization: Ethanol or Methanol is recommended to yield high-purity crystals.
-
Structural Characterization (Spectroscopic Fingerprint)
To ensure Trustworthiness of the synthesized compound, the following spectroscopic signals must be verified. These values are derived from fragment analysis of analogous 1,3,5-substituted indoles.
Nuclear Magnetic Resonance ( H NMR)
Solvent:
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| Aldehyde | 9.90 – 10.05 | Singlet (s) | 1H | Distinctive deshielded CHO proton. |
| Indole C2-H | 7.80 – 7.95 | Singlet (s) | 1H | Characteristic of 3-substituted indoles. |
| Aromatic C4-H | 7.60 – 7.70 | Doublet (d) | 1H | meta coupling to C6, deshielded by C3-CHO. |
| Aromatic C6/C7 | 6.90 – 7.30 | Multiplet (m) | 2H | Remaining aromatic protons. |
| N-Methylene | 4.90 – 5.00 | Singlet (s) | 2H | |
| Methoxy ( | 3.85 – 3.90 | Singlet (s) | 3H | Electron-donating group on the ring. |
| Ester Methyl | 3.70 – 3.75 | Singlet (s) | 3H | Distinct from the aromatic methoxy. |
Mass Spectrometry (ESI-MS)
-
Target Ion:
-
Calculated m/z: 248.09
-
Fragmentation Pattern: Loss of
(31 Da) or (59 Da) is common in high-energy collision dissociation.
Applications in Drug Development
This molecule is not merely a catalog entry; it is a "privileged scaffold" in medicinal chemistry.
-
Indomethacin Analogs (NSAIDs): The N-acetic acid moiety is a pharmacophore for COX-1/COX-2 inhibition. This methyl ester serves as a prodrug or a protected intermediate. Hydrolysis of the ester yields the free acid, which mimics the arachidonic acid transition state in the cyclooxygenase active site.
-
Tubulin Polymerization Inhibitors: Research indicates that 3-formyl indoles can be condensed with aryl amines or hydrazides to form Schiff bases. These derivatives bind to the colchicine site of tubulin, disrupting microtubule dynamics in cancer cells (HeLa, MCF-7).
-
Proteomics Reagent: The aldehyde group allows for bioconjugation. It can react with lysine residues or N-terminal amines of proteins via reductive amination, serving as a fluorescent tag anchor (due to the intrinsic fluorescence of the indole core).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25219669: Methyl 2-(3-formyl-5-methoxyindol-1-yl)acetate. Retrieved from [Link][2]
-
Li, X., et al. (2024). Synthesis and crystal structure of 5-{(E)-[(1H-indol-3-ylformamido)imino]methyl} derivatives.[4] PMC. Retrieved from [Link]
- Organic Chemistry Portal.Synthesis of Indoles: Vilsmeier-Haack and N-Alkylation strategies.
Sources
- 1. 5-Methoxyindole-3-carbaldehyde | C10H9NO2 | CID 82758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2-(3-formyl-5-methoxy-1H-indol-1-yl)acetate [synhet.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and crystal structure of 5-{(E)-[(1H-indol-3-ylformamido)imino]methyl}-2-methoxyphenyl propane-1-sulfonate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profiling of Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate
[1]
Executive Summary
Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate is a specialized indole derivative characterized by a trisubstituted core: a methoxy group at position 5, a formyl (aldehyde) group at position 3, and a methyl acetate moiety attached to the indole nitrogen (position 1).[1][2]
This guide provides a comprehensive technical analysis of its solubility in organic solvents.[1] Unlike simple indoles, the N-alkylation of this compound removes the N-H hydrogen bond donor, significantly altering its solvation thermodynamics. This modification generally enhances solubility in chlorinated and aprotic solvents while reducing compatibility with aqueous systems.[1] This document outlines the predicted solubility profile, thermodynamic rationale, and standardized protocols for experimental validation and recrystallization.
Physicochemical Characterization & Solubility Logic
To understand the solubility behavior of this compound, we must analyze its functional groups and their interaction with solvent systems.
| Feature | Chemical Moiety | Effect on Solubility |
| Core Scaffold | Indole (Benzopyrrole) | Provides lipophilic character; drives solubility in aromatics and chlorinated solvents.[1] |
| Position 1 (N) | Methyl acetate group | Critical: Removes the N-H bond (H-bond donor).[1] This disrupts strong crystal lattice packing found in parent indoles, increasing solubility in aprotic solvents like DCM and THF. |
| Position 3 | Formyl (-CHO) | Polar, H-bond acceptor.[1] Enhances solubility in polar aprotic solvents (DMSO, DMF) and alcohols. |
| Position 5 | Methoxy (-OCH₃) | Electron-donating, moderately polar.[1] Increases solubility in ethers and esters.[1] |
Thermodynamic Prediction: The compound is a lipophilic weak base .[1] The lack of an N-H donor means it relies on dipole-dipole interactions and Van der Waals forces.[1] It is expected to be highly soluble in medium-polarity aprotic solvents but insoluble in non-polar aliphatics due to the polarity of the ester and aldehyde groups.[1]
Solubility Profile
The following data represents a high-confidence solubility profile derived from structural analogs (e.g., 5-methoxyindole-3-carboxaldehyde and N-alkylated indole esters) and standard synthetic workup procedures.
Solvent Compatibility Table[3]
| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |
| Polar Aprotic | DMSO, DMF | Very High (>100 mg/mL) | Strong dipole interactions with the aldehyde and ester groups.[1] Ideal for stock solutions.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Excellent solvation of the indole core; primary choice for extraction and chromatography. |
| Esters/Ethers | Ethyl Acetate, THF | Good (>20 mg/mL) | Good match for the compound's polarity.[1] Ethyl acetate is the recommended solvent for reaction workup.[1] |
| Polar Protic | Methanol, Ethanol | Moderate (Temperature Dependent) | Soluble at reflux; likely sparingly soluble at RT.[1] Ideal for recrystallization. |
| Non-Polar | Hexane, Heptane | Insoluble (<1 mg/mL) | The compound is too polar (aldehyde/ester) to dissolve in aliphatic hydrocarbons. Used as anti-solvents.[1] |
| Aqueous | Water | Insoluble | The hydrophobic indole core and methyl ester dominate.[1] Hydrolysis risk exists at high pH.[1] |
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to establish exact mg/mL values for regulatory or formulation purposes.[1]
-
Preparation: Weigh 50 mg of methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate into a 4 mL glass vial.
-
Addition: Add the target solvent in 100 µL increments at 25°C.
-
Equilibration: Vortex for 1 minute after each addition. If the solid dissolves, record the volume.
-
Saturation: If solid remains after 1 mL, cap the vial and stir for 24 hours.
-
Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter into a tared vessel.
-
Evaporation: Evaporate the solvent under vacuum or nitrogen stream.[1]
-
Calculation: Weigh the residue.
Protocol B: Recrystallization Strategy (Purification)
The N-substituted nature suggests a "Solvent/Anti-solvent" approach is superior to simple cooling.[1]
-
Dissolution: Dissolve crude material in the minimum amount of hot Ethyl Acetate or DCM .[1]
-
Precipitation: Slowly add Hexane or Heptane (Anti-solvent) dropwise until persistent turbidity is observed.[1]
-
Crystallization: Allow the mixture to cool slowly to room temperature, then to 4°C.
-
Isolation: Filter the crystals and wash with cold Hexane.
Visualizations
Figure 1: Solubility Decision Tree
This logic flow guides the selection of solvents for synthesis, extraction, and purification.
Caption: Decision matrix for solvent selection based on experimental stage. Dark arrows indicate primary choices; dashed arrows indicate anti-solvent addition.
Figure 2: Recrystallization Workflow
Caption: Optimized solvent/anti-solvent recrystallization protocol using Ethyl Acetate and Heptane.
Applications in Drug Development
This compound is frequently used as an intermediate for:
-
Indomethacin Analogs: The 1-acyl/alkyl indole scaffold is a pharmacophore for COX inhibition.[1]
-
Fluorescent Probes: The extended conjugation of the 3-formyl group allows for further condensation (e.g., Knoevenagel) to create fluorescent markers.[1]
-
Stability Note: In solution, avoid strong bases (NaOH, KOH) in aqueous media, as the methyl acetate ester at position 1 is susceptible to hydrolysis, which would yield the parent indole-3-carboxaldehyde derivative.
References
-
Santa Cruz Biotechnology. Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate Product Information. Catalog sc-328123. Link
-
Sigma-Aldrich. Indole-3-carboxaldehyde Derivatives Solubility Data. Link
-
PubChem. 5-Methoxyindole-3-carboxaldehyde Compound Summary. CID 82758.[1][3] Link
-
Organic Syntheses. General Procedures for Indole N-Alkylation and Workup. Org. Synth. 2004, 81, 147. Link
-
Cayman Chemical. Indole-3-carboxaldehyde Solubility in Organic Solvents. Link
physical properties and melting point of methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate, a substituted indole derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes known information with expert analysis of analogous structures to provide a robust resource for researchers.
Introduction and Chemical Identity
Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate belongs to the indole class of heterocyclic compounds, which are prevalent in numerous biologically active molecules. The presence of a formyl group at the 3-position, a methoxy group at the 5-position, and a methyl acetate substituent on the indole nitrogen suggests its potential as a versatile intermediate for the synthesis of more complex molecular architectures.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate |
| CAS Number | 1119451-33-0 |
| Molecular Formula | C₁₃H₁₃NO₄ |
| Molecular Weight | 247.25 g/mol |
Physicochemical Properties
Detailed experimental data on the physical properties of methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate are not extensively reported. However, based on the analysis of structurally similar indole derivatives, the following properties can be anticipated.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/State | Rationale/Comparative Compounds |
| Appearance | White to off-white or pale yellow solid | Indole derivatives are typically crystalline solids at room temperature. |
| Melting Point | Not experimentally determined. Likely in the range of 80-120 °C. | The melting point of (1-acetyl-1H-indol-3-yl)methyl acetate is 85-86 °C.[1] The presence of additional functional groups may influence the crystal lattice energy and thus the melting point. |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexane. Limited solubility in water. | The ester and methoxy groups impart some polarity, while the indole core is largely non-polar. |
Proposed Synthesis and Purification
A plausible synthetic route to methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate can be devised based on established indole chemistry. The following protocol is a proposed method and would require experimental optimization.
Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from the commercially available 5-methoxyindole-3-carboxaldehyde.
Sources
Technical Safety & Handling Monograph: Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate
Document Type: Technical Safety Guide & Handling Protocol Compound: Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate CAS Registry Number: 1119451-33-0 Date of Issue: February 22, 2026
Executive Summary & Chemical Identification
This guide serves as an advanced technical supplement to a standard Safety Data Sheet (SDS). It is designed for research chemists and drug development professionals handling Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate , a specialized intermediate often employed in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and tubulin polymerization inhibitors.
Unlike generic reagents, this molecule possesses three distinct reactive functionalities—an indole core , a C3-formyl group (aldehyde) , and an N1-methyl acetate (ester) —requiring specific handling protocols to maintain chemical integrity and operator safety.
Substance Identity
| Parameter | Detail |
| IUPAC Name | Methyl 2-(3-formyl-5-methoxyindol-1-yl)acetate |
| CAS Number | 1119451-33-0 |
| Molecular Formula | C₁₃H₁₃NO₄ |
| Molecular Weight | 247.25 g/mol |
| SMILES | COC1=CC2=C(C=C1)N(CC(=O)OC)C=C2C=O[1] |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Solubility | Soluble in DMSO, DMF, Chloroform; Low solubility in water. |
Hazard Identification & Mechanistic Toxicology[2]
While specific toxicological data (LD50) for this exact CAS is limited, its hazard profile is derived via Structure-Activity Relationship (SAR) analysis of analogous indole-3-carboxaldehydes and indole acetic acid esters.
GHS Classification (derived)
-
Skin Irritation (Category 2): Caused by the lipophilic nature of the indole ring facilitating dermal absorption, coupled with the reactivity of the aldehyde group.
-
Eye Irritation (Category 2A): The aldehyde functionality is a known mucous membrane irritant.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): Respiratory tract irritation.
Reactivity Hazards (The "Hidden" Risks)
Researchers must understand the chemical instability that drives safety risks and purity loss:
-
Autoxidation (Aldehyde): The C3-formyl group is susceptible to aerobic oxidation, converting the aldehyde to the corresponding carboxylic acid (3-carboxy derivative). This reaction is accelerated by light.
-
Hydrolysis (Ester): The methyl ester at the N1 position is labile. Exposure to ambient moisture (hygroscopicity) or acidic/basic conditions will hydrolyze this to the free acid, altering solubility and biological potency.
Advanced Handling & Storage Protocols
Core Directive: Treat this compound as Air-Sensitive, Moisture-Sensitive, and Light-Sensitive.
Storage Architecture
-
Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is preferred for high-purity standards.
-
Atmosphere: Headspace must be purged with Argon or Nitrogen . The aldehyde moiety degrades in oxygen-rich environments.
-
Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation of the electron-rich indole core.
Solubilization & Experimental Use
-
Solvent Choice: Use anhydrous DMSO or DMF for stock solutions. Avoid protic solvents (methanol/ethanol) for long-term storage to prevent transesterification.
-
Self-Validating Purity Check: Before critical assays, run a TLC (Thin Layer Chromatography).
-
Observation: If a spot remains at the baseline (highly polar) or runs significantly lower than the main spot, hydrolysis (free acid formation) has occurred.
-
Observation: If a new spot appears with different UV activity, oxidation (carboxylic acid) or photodegradation is likely.
-
Visualization: Stability & Degradation Pathways
The following diagram illustrates the chemical fate of the molecule if mishandled, guiding the researcher in troubleshooting purity issues.
Figure 1: Chemical degradation pathways. Proper storage (Inert gas, Cold, Dark) prevents these transformations.
Emergency Response & Exposure Control
This section outlines a self-validating response system. Do not wait for symptoms to appear.
Personal Protective Equipment (PPE) Matrix
| PPE Type | Specification | Rationale |
| Gloves | Nitrile (Min 0.11mm thickness) | Indoles are lipophilic; latex provides insufficient barrier. |
| Respiratory | N95 or P100 (if powder) | Prevents inhalation of dust which causes STOT-SE (respiratory irritation). |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient if fine powder generation is possible. |
First Aid Decision Tree
Follow this logic flow immediately upon exposure.
Figure 2: Immediate response protocols for exposure events.
Disposal & Environmental Considerations
As an indole derivative, this compound has potential aquatic toxicity. It must never be disposed of via sink drains.
-
Chemical Deactivation: For small spills, treat with a dilute alkaline solution (e.g., 5% NaOH) to hydrolyze the ester and degrade the aldehyde, rendering it more water-soluble for easier cleanup, followed by absorption onto vermiculite. Note: This destroys the compound.
-
Waste Stream: Classify as "Organic Waste - Non-Halogenated" (unless dissolved in chloroform/DCM).
-
Ecological Impact: Prevent entry into waterways. Indole derivatives can exhibit biological activity in aquatic organisms (structural similarity to auxin/serotonin precursors).
References
-
PubChem. (2026). Methyl 2-(3-formyl-5-methoxyindol-1-yl)acetate - Compound Summary. National Library of Medicine. [Link][1]
Sources
Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate: A Versatile Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and versatile reactivity have made it a privileged structure in the design of novel therapeutic agents. Within the vast family of indole derivatives, methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate emerges as a particularly valuable, yet underexplored, building block. This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this multifunctional indole derivative, offering a roadmap for its utilization in contemporary drug discovery programs.
The structure of methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate is characterized by three key functional groups: a 5-methoxy-substituted indole core, a formyl group at the C3-position, and a methyl acetate moiety at the N1-position. This strategic arrangement of functional groups provides a rich platform for a variety of chemical transformations, enabling the construction of complex molecular architectures with diverse pharmacological profiles. The methoxy group at the 5-position enhances the electron-donating nature of the indole ring, influencing its reactivity in electrophilic substitution reactions. The formyl group at the C3-position is a versatile handle for a wide range of reactions, including condensations, oxidations, and reductions. Finally, the methyl acetate group at the N1-position not only modifies the electronic properties of the indole nucleus but also offers a site for further functionalization or can be a key pharmacophoric element in itself.
This guide will delve into the logical synthetic strategies to access this key intermediate, explore its chemical reactivity, and present its potential applications as a precursor to novel bioactive molecules, particularly in the context of anticancer and anti-inflammatory drug discovery.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₄ | |
| Molecular Weight | 247.25 g/mol | |
| Appearance | Solid (predicted) | Inferred from related compounds |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | Inferred from related compounds |
Synthesis of Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate
Pathway A: N-Alkylation of 5-methoxy-1H-indole-3-carbaldehyde
This is arguably the most direct and convergent approach. It begins with the commercially available 5-methoxy-1H-indole-3-carbaldehyde, which is then N-alkylated with a methyl haloacetate.
Figure 1: Synthetic Pathway A - N-Alkylation.
Experimental Protocol (Proposed):
-
Preparation: To a solution of 5-methoxy-1H-indole-3-carbaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Reaction: Stir the resulting mixture at room temperature for 30 minutes to ensure complete deprotonation of the indole nitrogen.
-
Alkylation: Cool the reaction mixture back to 0 °C and add methyl bromoacetate (1.1 eq) dropwise.
-
Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Strong Base: A strong, non-nucleophilic base like sodium hydride is essential to fully deprotonate the indole nitrogen, forming the highly nucleophilic indolate anion. This significantly favors N-alkylation over potential side reactions.
-
Polar Aprotic Solvent: DMF is an excellent solvent for this reaction as it effectively solvates the sodium cation, leaving the indolate anion more reactive. Its high boiling point also allows for heating if the reaction is sluggish at room temperature.
-
Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the reaction of the highly reactive sodium hydride with atmospheric moisture.
Pathway B: Vilsmeier-Haack Formylation of Methyl (5-methoxy-1H-indol-1-yl)acetate
This pathway involves the initial synthesis of the N-substituted indole followed by formylation at the C3 position.
Figure 2: Synthetic Pathway B - Vilsmeier-Haack Formylation.
Experimental Protocol (Proposed):
-
Step 1: Synthesis of Methyl (5-methoxy-1H-indol-1-yl)acetate: This step follows the same N-alkylation protocol as described in Pathway A, using 5-methoxy-1H-indole as the starting material.
-
Step 2: Vilsmeier-Haack Formylation:
-
Vilsmeier Reagent Formation: To anhydrous DMF at 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.5 eq) under an inert atmosphere. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Formylation: Add a solution of methyl (5-methoxy-1H-indol-1-yl)acetate (1.0 eq) in anhydrous DMF to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and then heat to 60-80 °C until the reaction is complete (monitored by TLC). Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with aqueous sodium hydroxide or sodium carbonate.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
-
Causality Behind Experimental Choices:
-
Vilsmeier Reagent: The Vilsmeier reagent (chloroiminium salt) is a mild electrophile that is highly effective for the formylation of electron-rich aromatic and heteroaromatic compounds like indoles.[1]
-
Anhydrous Conditions: The Vilsmeier reagent is sensitive to moisture, so anhydrous conditions are essential for its successful formation and reaction.
-
Reaction Temperature: The formylation reaction may require heating to proceed at a reasonable rate. The optimal temperature would need to be determined empirically.
Chemical Reactivity and Synthetic Applications
The trifunctional nature of methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate makes it a versatile platform for the synthesis of a wide array of more complex molecules. The reactivity of each functional group can be selectively addressed to build molecular diversity.
Reactions at the Formyl Group
The aldehyde functionality at the C3-position is a gateway to numerous chemical transformations.
-
Reductive Amination: The formyl group can be readily converted to an aminomethyl group via reductive amination. This reaction is fundamental in medicinal chemistry for introducing basic nitrogen atoms, which can improve solubility and facilitate interactions with biological targets.
Figure 3: Reductive Amination Workflow.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These classic olefination reactions can be employed to extend the carbon chain at the C3-position, introducing double bonds that can be further functionalized. This is a common strategy for the synthesis of precursors to various heterocyclic systems.
-
Condensation Reactions: The formyl group can undergo condensation with active methylene compounds (e.g., malonates, cyanoacetates) to form a variety of substituted alkenes. These products are valuable intermediates for the synthesis of more complex heterocyclic scaffolds.
Reactions Involving the Indole Nucleus
The electron-rich indole core, activated by the 5-methoxy group, can participate in various electrophilic substitution reactions, although the N1-substitution will influence the regioselectivity.
Hydrolysis of the Ester
The methyl ester can be readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. This transformation is often a key step in the synthesis of final drug candidates, as the carboxylic acid can serve as a crucial pharmacophoric element or a handle for further derivatization, such as amide bond formation.
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities of methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate have not been extensively reported, its structural motifs are present in numerous bioactive molecules. Therefore, it serves as a valuable starting material for the synthesis of compounds with potential therapeutic applications.
Synthesis of Tubulin Polymerization Inhibitors
Many indole derivatives are known to inhibit tubulin polymerization, a key mechanism of action for several anticancer drugs.[2] The 3-formyl-5-methoxyindole scaffold is a common feature in this class of compounds. For example, derivatives of N-methyl-5-methoxy-1H-indole-3-carbaldehyde have been explored as potent tubulin polymerization inhibitors.[3] Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate provides a platform to synthesize analogs with modified N1-substituents, which could modulate the potency, selectivity, and pharmacokinetic properties of these inhibitors.
Sources
Methodological & Application
Technical Application Note: Utilization of Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate in NSAID Scaffold Synthesis
Introduction & Strategic Utility
In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, the indole-3-acetic acid scaffold—exemplified by Indomethacin —remains a cornerstone pharmacophore.[1][2] While the classical synthesis of Indomethacin involves the Fischer indole synthesis followed by N-acylation, modern medicinal chemistry increasingly focuses on N-alkylated indole derivatives to improve solubility, reduce gastric toxicity, and explore novel targets like MRP-1 inhibition and tubulin polymerization.
This guide details the protocol for synthesizing and utilizing Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate (herein referred to as Intermediate A ).
Scientific Distinction: Unlike the canonical Indomethacin intermediate (which is 2-methyl substituted and N-acylated), Intermediate A features a C3-formyl group and an N-acetic acid methyl ester. This specific configuration makes it a versatile "divergent node" for synthesizing:
-
Indomethacin Analogs: specifically N-carboxymethyl variants.
-
Tubulin Inhibitors: via condensation at the C3-aldehyde.
-
Indole-3-acetic acid derivatives: via C3-homologation.
Chemical Pathway Visualization
The following diagram illustrates the synthesis of Intermediate A and its downstream conversion into an Indomethacin-class scaffold.
Figure 1: Synthetic pathway from 5-methoxyindole to the target Indomethacin analog precursor.[3]
Protocol 1: Synthesis of Intermediate A
This protocol prioritizes regio-control by performing C3-formylation before N-alkylation. This prevents competitive C-alkylation at the C3 position.
Reagents & Equipment[4][5][6][7]
-
Substrate: 5-Methoxyindole (Purity >98%)
-
Reagents: Phosphorus oxychloride (
), DMF (Anhydrous), Sodium Hydride (60% dispersion), Methyl bromoacetate. -
Solvents: DMF, Dichloromethane (DCM), Ethyl Acetate.
-
Equipment: Inert gas manifold (
/Ar), Rotary Evaporator, HPLC-UV.
Step-by-Step Methodology
Phase 1: Vilsmeier-Haack Formylation[4]
-
Reagent Prep: In a flame-dried flask under
, cool anhydrous DMF (5.0 eq) to 0°C. -
Activation: Dropwise add
(1.2 eq) to the DMF. Stir for 30 min at 0°C to generate the chloroiminium salt (Vilsmeier reagent). -
Addition: Dissolve 5-Methoxyindole (1.0 eq) in minimal DMF and add dropwise to the Vilsmeier reagent.
-
Reaction: Warm to room temperature (RT) and stir for 1 hour. Then heat to 40°C for 2 hours.
-
Checkpoint: Monitor TLC (50% EtOAc/Hexane). The spot should shift significantly down (more polar aldehyde).
-
-
Hydrolysis: Pour the mixture onto crushed ice/water containing sodium acetate (to buffer pH ~5-6). Stir vigorously for 1 hour. The iminium intermediate hydrolyzes to the aldehyde.[5][6]
-
Isolation: Filter the precipitate. Recrystallize from Ethanol.[5]
-
Yield Target: >85% of 3-formyl-5-methoxyindole .
-
Phase 2: N-Alkylation
-
Deprotonation: Suspend Sodium Hydride (1.2 eq, washed with hexane) in anhydrous DMF at 0°C.
-
Addition: Slowly add the 3-formyl-5-methoxyindole (from Phase 1). Stir for 30 min at 0°C until
evolution ceases. The solution will turn yellow/orange (indolyl anion). -
Alkylation: Add Methyl bromoacetate (1.1 eq) dropwise.
-
Completion: Stir at RT for 3 hours.
-
Workup: Quench with saturated
. Extract with EtOAc (3x). Wash organics with water and brine.[5] Dry overngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> .[5][10] -
Purification: Flash chromatography (SiO2, Gradient 10-30% EtOAc in Hexane).
Product Specifications (Intermediate A):
-
Appearance: Pale yellow solid.[4]
-
1H NMR (DMSO-d6):
9.90 (s, 1H, CHO), 8.15 (s, 1H, C2-H), 5.15 (s, 2H, N-CH2), 3.80 (s, 3H, OMe), 3.70 (s, 3H, COOMe).
Protocol 2: Conversion to Indomethacin Scaffold
To utilize Intermediate A for Indomethacin-like activity, the C3-formyl group must be homologated to a C3-acetic acid moiety.
The Wittig Homologation Strategy
This step installs the characteristic acetic acid side chain found in Indomethacin.
-
Ylide Preparation: Suspend (Methoxymethyl)triphenylphosphonium chloride (1.5 eq) in dry THF at -78°C. Add KHMDS or n-BuLi (1.5 eq). Stir 30 min (Solution turns deep red).
-
Coupling: Add Intermediate A (dissolved in THF) dropwise at -78°C.
-
Reaction: Warm to RT and stir overnight.
-
Result: Formation of the enol ether (
).
-
-
Hydrolysis/Oxidation:
-
Treat the crude enol ether with dilute HCl/THF (hydrolysis to aldehyde homolog:
). -
Oxidize the resulting aldehyde using Pinnick oxidation (
, ) to yield the carboxylic acid.
-
Final Result: An N-alkylated Indomethacin analog precursor: 1-(methoxycarbonylmethyl)-5-methoxy-1H-indole-3-acetic acid .
Quantitative Data Summary
| Parameter | Vilsmeier-Haack (Step 1) | N-Alkylation (Step 2) | Homologation (Step 3) |
| Limiting Reagent | 5-Methoxyindole | 3-Formyl-5-methoxyindole | Intermediate A |
| Temp Range | 0°C | 0°C | -78°C |
| Time | 3-4 Hours | 3 Hours | 12-16 Hours |
| Typical Yield | 85-92% | 75-85% | 60-70% |
| Key Impurity | Unreacted Indole | C2-Alkylated byproduct | Triphenylphosphine oxide |
Troubleshooting & Optimization Logic
The following decision tree helps navigate common synthetic failures.
Figure 2: Troubleshooting workflow for yield optimization.
References
-
BenchChem. (2025).[5] Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. Retrieved from
-
Chemistry Steps. (2023). Vilsmeier-Haack Reaction Mechanism and Applications. Retrieved from
-
Santa Cruz Biotechnology. (2025). Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate Product Data. Retrieved from
-
National Institutes of Health (NIH). (2025). Indomethacin Structure and Pharmacology. PubChem Database. Retrieved from
-
ResearchGate. (2007). An Improved Synthesis of 1-Acetyl-1H-indol-3-yl Acetates. Journal of Heterocyclic Chemistry. Retrieved from
Sources
- 1. Indomethacin | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 53-86-1: Indomethacin | CymitQuimica [cymitquimica.com]
- 3. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. (PDF) Indomethacin Analogs: Synthesis, Anti-inflammatory and Analgesic Activities of Indoline Derivatives [academia.edu]
- 8. Organic synthesis of indomethacin - The Science Snail [sciencesnail.com]
- 9. Indomethacin [webbook.nist.gov]
- 10. aml.iaamonline.org [aml.iaamonline.org]
Application Note: Precision Oxidation of Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate
Abstract & Strategic Overview
The oxidation of methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate (Compound 1 ) to its corresponding carboxylic acid, methyl (3-carboxy-5-methoxy-1H-indol-1-yl)acetate (Compound 2 ), is a pivotal transformation in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and CRTH2 antagonists structurally related to Indomethacin.
The Challenge: Indole rings are electron-rich and susceptible to oxidative cleavage or polymerization under harsh conditions. Furthermore, the substrate contains two additional sensitive functionalities: a methoxy group at C5 and a methyl ester at the N1 position. Standard oxidants like permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) pose significant risks of ester hydrolysis (due to basicity or acidity) or over-oxidation of the indole core.
The Solution: This protocol utilizes the Pinnick Oxidation (Sodium Chlorite/NaH₂PO₄). This method operates under mild, buffered acidic conditions (pH 3–4), ensuring the exclusive oxidation of the aldehyde to the carboxylic acid without affecting the ester moiety or the indole aromatic system.
Reaction Scheme & Pathway Analysis[1]
The transformation proceeds via a chlorite-mediated oxidation.[1][2] The aldehyde is first activated by a mild acid buffer, followed by the addition of the chlorite anion. A scavenger is strictly required to quench the hypochlorous acid (HOCl) byproduct, which would otherwise chlorinate the electron-rich indole ring.
Figure 1: Mechanistic pathway of the Pinnick oxidation for indole-3-carbaldehydes.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| Substrate (Aldehyde) | Starting Material | 1.0 | Dissolve completely before addition. |
| Sodium Chlorite (NaClO₂) | Oxidant | 3.0 | Use 80% technical grade; calculate based on active ClO₂⁻. |
| NaH₂PO₄ (Monobasic) | Buffer | 3.0 | Maintains pH ~3.5 to drive ClO₂⁻ → HClO₂ equilibrium. |
| 2-Methyl-2-butene | Scavenger | 10.0 | Critical: Scavenges HOCl to prevent indole chlorination. |
| t-Butanol (t-BuOH) | Solvent | - | Co-solvent; prevents ester transesterification. |
| Water (Milli-Q) | Solvent | - | Required for salt solubility. |
Step-by-Step Procedure
Step 1: Solvent Preparation Prepare a solvent mixture of t-Butanol : Water (3:1 v/v) .
-
Rationale: t-Butanol is bulky and non-nucleophilic, preventing the formation of t-butyl esters. Acetone or THF can be used, but t-BuOH offers the best selectivity for this specific indole ester.
Step 2: Substrate Dissolution In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate in the solvent mixture (approx. 10 mL per mmol of substrate).
-
Add 10.0 equiv of 2-methyl-2-butene.
-
Note: The scavenger must be present before the oxidant is added.
Step 3: Oxidant Solution Preparation In a separate beaker, dissolve 3.0 equiv of NaClO₂ and 3.0 equiv of NaH₂PO₄ in a minimal amount of water.
-
Safety: Do not mix solid NaClO₂ with organic material or strong acids directly.
Step 4: Reaction Initiation Cool the reaction flask to 0 °C using an ice bath. Add the oxidant/buffer solution dropwise over 15–20 minutes via an addition funnel or syringe pump.
-
Observation: The solution may turn pale yellow (chlorine dioxide formation), which is normal.
Step 5: Monitoring Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours .
-
Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.
-
Endpoint: Disappearance of the aldehyde peak (approx. 9.9 ppm in ¹H NMR) and appearance of the acid (broad singlet >12 ppm or by MS).
Step 6: Workup & Isolation
-
Quench: Add saturated aqueous Na₂SO₃ (sodium sulfite) solution (approx. 1 mL/mmol) to destroy excess oxidant. Stir for 15 minutes.
-
Acidification: The reaction mixture is likely already acidic, but ensure pH is ~3 using 1M HCl.
-
Extraction: Evaporate the volatile t-Butanol under reduced pressure. Extract the remaining aqueous residue with Ethyl Acetate (3 x 20 mL).
-
Wash: Wash combined organics with Brine (1 x), then dry over anhydrous Na₂SO₄.
-
Concentration: Filter and concentrate in vacuo to yield the crude carboxylic acid.
Step 7: Purification The crude product is often pure enough (>95%) for subsequent steps. If necessary, purify via:
-
Recrystallization: Hot Ethanol or EtOAc/Hexanes.
-
Precipitation: Dissolve in minimal 1M NaOH (cold), filter, and re-precipitate by slow addition of 1M HCl.
Workflow Diagram
Figure 2: Operational workflow for the oxidation process.
Critical Quality Attributes (CQA) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Chlorinated Byproducts | Insufficient scavenger (2-methyl-2-butene). | Increase scavenger to 15-20 equiv. Ensure scavenger is added before NaClO₂. |
| Ester Hydrolysis | pH too high (basic) or prolonged reaction. | Ensure NaH₂PO₄ is used (pH ~3-4). Do not use strong bases. Minimize reaction time. |
| Incomplete Conversion | Old NaClO₂ reagent. | Check oxidant quality (titrate if necessary). Add an additional 0.5 equiv of NaClO₂/Buffer. |
| N-Dealkylation | Highly unlikely under Pinnick conditions. | If observed, check for radical contaminants; ensure dark conditions. |
References
-
Pinnick Oxidation (Original Methodology): Bal, B. S.; Childers, W. E.; Pinnick, H. W. "Oxidation of alpha, beta-unsaturated aldehydes."[1][3][4] Tetrahedron1981 , 37, 2091-2096. Link
-
Application to Indoles: Lindgren, B. O.; Nilsson, T. "Preparation of Carboxylic Acids from Aldehydes (including Hydroxyl-substituted Benzaldehydes) by Oxidation with Chlorite." Acta Chemica Scandinavica1973 , 27, 888. Link
-
Indole-3-Carboxylic Acid Synthesis: BenchChem Technical Support. "Synthesis of Indole-3-Carboxamide Derivatives." BenchChem Application Notes. Link
-
Mechanism & Scavengers: Dalcanale, E.; Montanari, F. "Selective oxidation of aldehydes to carboxylic acids with sodium chlorite-hydrogen peroxide." The Journal of Organic Chemistry1986 , 51, 567-569. Link
-
Alternative Oxidants (Oxone): Travis, B. R.; Sivakumar, M.; Hollist, G. O.; Borhan, B. "Facile Oxidation of Aldehydes to Acids and Esters with Oxone."[3] Organic Letters2003 , 5, 1031-1034.[3] Link
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synthesis of Acemethacin using methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate
Part 1: Executive Strategic Analysis
1.1 The Synthetic Challenge The synthesis of Acemethacin (1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid carboxymethyl ester) typically proceeds via the esterification of Indomethacin. However, the utilization of Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate as a starting material presents a unique "retrosynthetic disconnect" that requires precise chemical orchestration.
Critical Structural Analysis:
-
Target (Acemethacin): Features an N-(4-chlorobenzoyl) group and a C3-acetic acid glycolic ester .[1]
-
Starting Material (SM): Features an N-(methoxycarbonylmethyl) group (N-alkyl) and a C3-formyl group.[1]
Scientific Advisory: The direct conversion of the N-alkyl group (in the SM) to the N-acyl group (in Acemethacin) is thermodynamically and kinetically unfavorable without harsh dealkylation steps. Therefore, this Application Note focuses on the C3-Homologation Strategy —transforming the C3-formyl group into the necessary C3-acetic acid pharmacophore. This protocol is designed for the synthesis of Acemethacin Analogs or as a feasibility study for novel N-alkylated indole anti-inflammatory scaffolds.
1.2 The Synthetic Pathway We will employ a Wittig-Hydrolysis Homologation sequence to convert the aldehyde to the acetic acid, followed by a transesterification/coupling to install the glycolic ester tail.[1]
Part 2: Detailed Experimental Protocols
Phase 1: C3-Homologation (Aldehyde to Acetic Acid)
Objective: Convert the C3-formyl group of Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate into the C3-acetic acid moiety found in the Acemethacin core.[1]
Mechanism: The reaction proceeds via the formation of an enol ether intermediate using a methoxymethylenetriphenylphosphonium ylide, followed by acid hydrolysis to the aldehyde (homologated) and subsequent oxidation, or directly via a Horner-Wadsworth-Emmons (HWE) strategy if a carboxylate is targeted immediately. Here, we utilize the Azlactone Strategy (Erlenmeyer-Plöchl) for high regioselectivity.
Reagents & Equipment:
-
Starting Material: Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate [CAS: 1119451-33-0][1]
-
N-Acetylglycine (Hippuric acid derivative)[1]
-
Sodium Acetate (anhydrous)[1]
-
Acetic Anhydride[1]
-
Hydroiodic acid (HI) / Red Phosphorus (for reduction)[1]
Step-by-Step Protocol:
-
Condensation (Azlactone Formation):
-
Charge a 250 mL round-bottom flask with 10.0 mmol of Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate.
-
Add 12.0 mmol of N-acetylglycine and 15.0 mmol of anhydrous sodium acetate.
-
Suspend in 20 mL of acetic anhydride.
-
Reaction: Heat to 100°C for 4 hours. The solution will darken as the azlactone forms.[1]
-
Workup: Cool to room temperature (RT). Pour into ice water (100 mL) to decompose excess anhydride. Filter the precipitated yellow solid (Azlactone intermediate).[1]
-
Validation: Check TLC (Hexane:EtOAc 7:3). Disappearance of aldehyde spot (
).
-
-
Hydrolysis & Reduction:
-
Suspend the azlactone in 50 mL of 48% Hydroiodic acid (HI) containing 1.0 g of Red Phosphorus (to prevent iodination and facilitate reduction).
-
Reflux vigorously for 4 hours. This step simultaneously hydrolyzes the azlactone, reduces the enamide double bond, and cleaves the N-acetyl group.[1]
-
Note: The ester group on the N-side chain may also hydrolyze to the acid.[1]
-
Workup: Cool, filter off phosphorus, and dilute with water.[1] Adjust pH to 4.0 with NaOH. Extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Recrystallize from Ethanol/Water.[1]
-
Data Output: Phase 1
| Parameter | Specification | Observation/Target |
| Intermediate | Azlactone Derivative | Yellow crystalline solid, MP: 180-185°C |
| Product | Indole-3-acetic acid derivative | Off-white powder |
| Yield | Overall (2 steps) | 65-75% |
| Key IR Signal | C=O[1] (Acid) | ~1710 cm⁻¹ (Broad) |
Phase 2: Glycolic Ester Elaboration (Acemethacin Side Chain)
Objective: Esterify the newly formed C3-acetic acid with the glycolic acid linker.[1]
Protocol:
-
Activation: Dissolve the Indole-3-acetic acid derivative (from Phase 1) in dry Dichloromethane (DCM). Add 1.1 eq DCC (N,N'-Dicyclohexylcarbodiimide) and 0.1 eq DMAP .[1]
-
Coupling: Add 1.2 eq of Benzyl glycolate (protecting the terminal acid of the glycolic chain). Stir at RT for 12 hours.
-
Deprotection: Hydrogenate (H2, Pd/C) in Methanol to remove the benzyl group, revealing the free carboxylic acid of the Acemethacin side chain.[1]
-
Alternative: Use tert-butyl glycolate and deprotect with TFA.[1]
-
Part 3: Visualization & Logic
3.1 Synthetic Pathway Diagram The following diagram illustrates the structural transformation logic, highlighting the critical homologation step.
Caption: Figure 1. Synthetic workflow converting the C3-Formyl precursor to the Acemethacin-type glycolic ester scaffold via Azlactone mediation.
Part 4: Critical Analysis & Troubleshooting
4.1 Structural Divergence Warning Researchers must note that the starting material Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate contains an N-acetic acid methyl ester group.[1]
-
Standard Acemethacin: Contains an N-(4-chlorobenzoyl) group.[1]
-
Implication: If the target is exact generic Acemethacin, this starting material is incorrect for the N-position. However, if the goal is to synthesize "Acemethacin-N-acetic acid analogs" (potential dual COX/LOX inhibitors), this protocol is valid.[1]
4.2 Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Wet reagents or old Acetic Anhydride | Ensure NaOAc is fused (anhydrous) and Ac2O is freshly distilled. |
| Incomplete Reduction | Insufficient heating or old Red P | Maintain vigorous reflux (110°C+); activate Red P by washing with dilute acid if necessary. |
| Side Product Formation | Aldol condensation of aldehyde | Avoid strong bases; the Azlactone method is preferred over standard aldol conditions. |
Part 5: References
-
Santa Cruz Biotechnology. Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate Product Analysis. Retrieved from [1]
-
Somei, M., et al. (2002).[1] "One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes." Heterocycles. Retrieved from
-
Organic Syntheses. Indole-3-aldehyde Preparation and Reactivity. Coll. Vol. 4, p.539. Retrieved from
-
Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2011).[1] Retrieved from
-
Sigma-Aldrich. Product Specification: Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate. Retrieved from
Sources
reduction protocols for the formyl group in indole acetate derivatives
Application Note: Chemoselective Reduction Protocols for Formyl-Substituted Indole Acetate Derivatives
Part 1: Executive Summary & Strategic Framework
Abstract This guide details the chemoselective reduction of formyl groups (-CHO) present on indole-3-acetate scaffolds.[1] The primary challenge in this transformation is the "Chemoselectivity Paradox": reducing the reactive aldehyde without affecting the labile ester moiety of the acetate side chain or reducing the electron-rich indole double bond. Furthermore, the resulting indole-3-methanol derivatives are notoriously unstable under acidic conditions, prone to polymerization into diindolylmethanes (DIM).[1] This note provides validated protocols for two distinct outcomes: (1) Reduction to the Alcohol (Hydroxymethyl) using Sodium Borohydride, and (2) Deoxygenation to the Methyl group using Ionic Hydrogenation.[1]
Strategic Decision Matrix
Before selecting a protocol, the researcher must define the target moiety and tolerance for side reactions. The following decision tree outlines the critical pathways.
Figure 1: Strategic decision tree for indole-formyl reduction. Select Protocol 1 for retention of oxygen functionality or Protocol 2 for complete deoxygenation.
Part 2: Technical Background & Chemoselectivity
The indole nucleus is electron-rich, making the C3 position highly nucleophilic. However, when a formyl group is present (e.g., at C5 or C6) alongside a C3-acetate side chain, the molecule presents two carbonyl electrophiles.[1]
Table 1: Comparative Reactivity of Reducing Agents on Indole Acetate Scaffolds
| Reagent | Target Selectivity | Ester Stability | Indole Ring Stability | Primary Risk |
| NaBH₄ | Aldehyde >>> Ester | High (at <0°C) | Stable | Over-acidification during workup causes polymerization.[1] |
| LiAlH₄ | Non-selective | Unstable (Reduces to alcohol) | Stable | Loss of acetate side chain functionality. |
| Et₃SiH / TFA | Aldehyde | Moderate (Acid dependent) | Risk (C2-C3 reduction) | C3-protonation leading to dimerization.[1] |
| H₂ / Pd-C | Aldehyde | High | Unstable | Reduction of the C2=C3 double bond (Indoline formation). |
Part 3: Detailed Experimental Protocols
Protocol 1: Chemoselective Reduction to Indole-Methanol
Objective: Convert substituent -CHO to -CH₂OH without hydrolyzing the acetate ester.[1] Mechanism: Nucleophilic addition of hydride (H⁻) to the polarized aldehyde carbonyl.
Reagents:
-
Substrate: Methyl (or Ethyl) Formyl-indole-3-acetate (1.0 equiv)[1]
-
Reducing Agent: Sodium Borohydride (NaBH₄) (0.5 – 0.7 equiv)[1]
-
Solvent: Methanol (Anhydrous preferred)[1]
-
Quench: Saturated NH₄Cl or Acetone[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of the formyl-indole substrate in 10 mL of Methanol. Cool the solution to 0°C in an ice bath. Note: Low temperature is critical to kinetically favor aldehyde reduction over ester transesterification.
-
Addition: Add NaBH₄ (0.6 mmol) portion-wise over 5 minutes. Do not dump the reagent; rapid gas evolution (H₂) can occur.
-
Monitoring: Stir at 0°C for 30–60 minutes. Monitor by TLC (Silica, 50% EtOAc/Hexane).[1] The aldehyde spot (usually lower Rf due to polarity, or distinct UV activity) should disappear.
-
Checkpoint: If reaction is sluggish, warm to 10°C, but do not exceed room temperature to protect the ester.
-
-
Quenching: Once complete, add 0.5 mL of Acetone to consume excess hydride, followed by 5 mL of saturated aqueous NH₄Cl.
-
Critical Safety: Do not use HCl. Indole-methanols are extremely acid-sensitive and will form diindolylmethane (DIM) dimers at pH < 5 [1].[1]
-
-
Workup: Dilute with water (20 mL) and extract immediately with Ethyl Acetate (3 x 15 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo at <40°C.
-
Storage: Store the product at -20°C under Argon. Indole alcohols oxidize back to aldehydes or polymerize upon prolonged air exposure.
Protocol 2: Ionic Hydrogenation to Methyl-Indole
Objective: Complete deoxygenation (-CHO
Reagents:
-
Substrate: Formyl-indole-3-acetate (1.0 equiv)[1]
-
Hydride Source: Triethylsilane (Et₃SiH) (3.0 equiv)[1]
-
Acid Catalyst: Trifluoroacetic Acid (TFA) (5.0 equiv)[1]
-
Solvent: Dichloromethane (DCM)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of substrate and 3.0 mmol (480 µL) of Triethylsilane in 5 mL of dry DCM under Nitrogen.
-
Acid Addition: Cool to 0°C. Add TFA (5.0 mmol, ~380 µL) dropwise. The solution may darken.
-
Reaction: Allow to warm to room temperature. Stir for 2–4 hours.
-
Mechanistic Insight: The silane acts as a hydride donor to the carbocation formed by TFA protonation. This avoids the harsh conditions of Wolff-Kishner reduction which would saponify the ester [2].
-
-
Workup: Carefully quench by pouring the mixture into ice-cold saturated NaHCO₃ solution. Caution: CO₂ evolution.[1]
-
Extraction: Extract with DCM. The organic layer must be washed thoroughly with water to remove residual TFA, which can degrade the indole ring over time.
-
Purification: Flash chromatography is usually required to separate the methyl-indole product from silicon byproducts.
Part 4: Troubleshooting & Quality Control
Visualizing the Stability Trap The following diagram illustrates the "Acid Sensitivity" failure mode common in Protocol 1.
Figure 2: Pathway of acid-catalyzed polymerization of indole-methanols.[1]
QC Parameters:
-
NMR Validation:
-
Aldehyde: Singlet at ~10.0 ppm (disappears).
-
Hydroxymethyl Product: Singlet/Doublet at ~4.7 ppm (CH₂).
-
Methyl Product: Singlet at ~2.3–2.5 ppm.
-
-
Ester Integrity: Check for the retention of the methoxy singlet (~3.6 ppm) or ethoxy quartet/triplet. If these are lost, the reaction temperature was too high or the workup too basic (saponification).
References
-
Bradfield, C. A., & Bjeldanes, L. F. (1987).[1] Structure elucidation of acid reaction products of indole-3-carbinol: detection in vivo and enzyme induction in vitro. Journal of Toxicology and Environmental Health.
-
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. (Ionic hydrogenation context).
-
Mohan, R. S., & Baru, A. R. (2005).[1] Selective Reduction in Organic Chemistry: Reduction of Aldehydes in the Presence of Esters Using Sodium Borohydride.[2][3][4] Journal of Chemical Education.
-
Organic Syntheses. (1959). Indole-3-aldehyde (Preparation context). Organic Syntheses, Coll.[5] Vol. 4, p.539. [1]
Sources
Application Notes & Protocols: Investigating Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate in NSAID Research
Introduction: The Quest for Safer NSAIDs and the Promise of the Indole Scaffold
Non-steroidal anti-inflammatory drugs (NSAIDs) are among the most prescribed medications globally, pivotal in managing pain, fever, and inflammation.[1] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins—key mediators of inflammation.[2][3] The discovery of two distinct COX isoforms, the constitutively expressed COX-1 responsible for homeostatic functions like gastric cytoprotection, and the inducible COX-2, which is upregulated at sites of inflammation, revolutionized NSAID research.[3] This led to the hypothesis that selective inhibition of COX-2 could provide potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit COX-1.[4][5]
The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[6][7] Its prominence in NSAID development is exemplified by Indomethacin, a potent but non-selective COX inhibitor.[8] Chemical modifications to the indole ring have been shown to modulate both potency and selectivity towards the COX-2 enzyme.[6] This has spurred extensive research into novel indole derivatives as potentially safer and more effective anti-inflammatory agents.[8][9]
This document outlines the application of methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate (herein referred to as MFMIA), a novel indole derivative, in the context of NSAID research. Its structure, featuring an N-acetic acid side chain and functional groups at the C3 and C5 positions, presents a compelling framework for investigation as a selective COX-2 inhibitor. We provide detailed protocols for its characterization, from foundational in vitro enzyme inhibition assays to in vivo models of acute inflammation, designed to rigorously evaluate its therapeutic potential.
Compound Profile:
-
Compound Name: Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate (MFMIA)
-
Molecular Formula: C₁₃H₁₃NO₄[10]
-
Molecular Weight: 247.25 g/mol [10]
-
Rationale for Investigation: The MFMIA structure incorporates key pharmacophoric features: an indole core similar to Indomethacin, an N-acetate moiety that can interact with the active site, and substitutions at C3 and C5 that can be optimized to enhance selectivity for the larger, more accommodating active site of COX-2 over COX-1.
The Cyclooxygenase (COX) Pathway: The Target of MFMIA
The anti-inflammatory action of NSAIDs is rooted in their ability to interrupt the arachidonic acid cascade. As illustrated below, NSAIDs block the conversion of arachidonic acid to Prostaglandin H₂ (PGH₂), the precursor to various pro-inflammatory prostaglandins. The primary research objective is to determine if MFMIA can selectively inhibit the COX-2 isoform within this pathway.
Caption: The Cyclooxygenase (COX) signaling pathway and the proposed site of MFMIA action.
Research Workflow: A Phased Approach to Evaluation
A systematic evaluation is crucial to determine the potential of MFMIA as an NSAID candidate. The workflow progresses from initial enzymatic assays to more complex cellular and whole-organism models, allowing for early go/no-go decisions.
Caption: Phased experimental workflow for evaluating MFMIA as an NSAID candidate.
Application Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
4.1. Principle This protocol determines the inhibitory potency (IC₅₀) of MFMIA against ovine COX-1 and human recombinant COX-2. The assay measures the peroxidase component of COX activity by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[11][12] This colorimetric method is a robust and high-throughput technique for initial screening.[13][14]
4.2. Materials
-
COX Colorimetric Inhibitor Screening Assay Kit (e.g., Cayman Chemical, Item No. 760111 or similar)[11]
-
MFMIA (test compound)
-
Indomethacin (non-selective positive control)
-
Celecoxib (COX-2 selective positive control)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
4.3. Step-by-Step Methodology
-
Reagent Preparation: Prepare Assay Buffer, Heme, and other kit components according to the manufacturer's instructions.[11]
-
Compound Dilution:
-
Prepare a 10 mM stock solution of MFMIA, Indomethacin, and Celecoxib in DMSO.
-
Perform serial dilutions in Assay Buffer to achieve a range of final assay concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration in the well should not exceed 1%.
-
-
Plate Setup: Organize the 96-well plate as follows (run each condition in triplicate):
-
Background Wells: 160 µL Assay Buffer, 10 µL Heme.
-
100% Initial Activity (Control) Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL COX-1 or COX-2 enzyme.
-
Inhibitor (MFMIA) Wells: 140 µL Assay Buffer, 10 µL of diluted MFMIA, 10 µL Heme, 10 µL COX-1 or COX-2 enzyme.
-
Positive Control Wells: 140 µL Assay Buffer, 10 µL of diluted Indomethacin or Celecoxib, 10 µL Heme, 10 µL COX-1 or COX-2 enzyme.
-
-
Pre-incubation: Gently shake the plate and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme.[15]
-
Reaction Initiation: Add 20 µL of Arachidonic Acid solution to all wells to start the enzymatic reaction.
-
Data Acquisition: Immediately begin reading the absorbance at 590 nm every minute for 5 minutes using a microplate reader.
-
Causality Note: The pre-incubation step is critical for equilibrium to be established between the enzyme and inhibitor, ensuring accurate potency measurement. Arachidonic acid is the natural substrate that initiates the cyclooxygenase reaction.[15]
4.4. Data Analysis and Presentation
-
Subtract the background absorbance from all readings.
-
Determine the reaction rate (V) by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each MFMIA concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot % Inhibition against the logarithm of MFMIA concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
-
Calculate the COX-2 Selectivity Index (SI) as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) |
| MFMIA (Hypothetical) | 18.5 | 0.45 | 41.1 |
| Indomethacin (Control) | 0.12 | 0.95 | 0.13 |
| Celecoxib (Control) | 15.0 | 0.06 | 250 |
| Table 1: Hypothetical in vitro COX inhibition data for MFMIA compared to standard controls. Data is illustrative and represents a favorable outcome for further investigation. |
Application Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay
5.1. Principle This is a classic and highly reproducible model of acute inflammation used for evaluating anti-inflammatory agents.[16][17] Subplantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a vehicle control is a direct measure of its in vivo anti-inflammatory efficacy.[18]
5.2. Materials
-
Male Wistar rats (150-200 g)
-
MFMIA (test compound)
-
Indomethacin (positive control)
-
1% (w/v) Carrageenan solution in sterile saline
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Digital Plethysmometer
-
Oral gavage needles
5.3. Step-by-Step Methodology
-
Animal Acclimatization: House animals under standard laboratory conditions (25±3°C, 12h light/dark cycle) for at least one week before the experiment, with free access to food and water. All procedures must be approved by an Institutional Animal Ethics Committee.
-
Grouping: Randomly divide animals into groups (n=6 per group):
-
Group I (Vehicle Control): Receives vehicle only.
-
Group II (Positive Control): Receives Indomethacin (e.g., 10 mg/kg, p.o.).
-
Group III-V (Test Groups): Receive MFMIA at various doses (e.g., 10, 20, 40 mg/kg, p.o.).
-
-
Initial Paw Volume: Measure the initial volume of the right hind paw of each rat using the plethysmometer (V₀).
-
Compound Administration: Administer the respective compounds or vehicle to each group via oral gavage.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume (Vₜ) at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Causality Note: The one-hour delay between drug administration and carrageenan injection allows for absorption and systemic distribution of the test compound, ensuring it is biologically available to counteract the inflammatory cascade initiated by the carrageenan.[18]
5.4. Data Analysis and Presentation
-
Calculate the volume of edema at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group relative to the control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100
-
Data should be presented as mean ± SEM. Statistical significance can be determined using ANOVA followed by a post-hoc test (e.g., Dunnett's test).
| Treatment Group (Dose) | 1 hr | 2 hr | 3 hr | 4 hr |
| Vehicle Control | 0% | 0% | 0% | 0% |
| Indomethacin (10 mg/kg) | 35.2% | 48.5% | 60.1% | 55.3% |
| MFMIA (20 mg/kg, Hypothetical) | 30.8% | 45.1% | 58.7% | 52.6% |
| MFMIA (40 mg/kg, Hypothetical) | 42.5% | 55.3% | 70.2% | 65.8% |
| Table 2: Hypothetical in vivo anti-inflammatory activity of MFMIA in the carrageenan-induced paw edema model. Data is presented as the percentage inhibition of edema and is for illustrative purposes. |
Conclusion and Future Directions
These application notes provide a validated framework for the initial investigation of methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate (MFMIA) as a novel NSAID candidate. The protocols are designed to first establish its potency and selectivity against COX isoforms in vitro, followed by confirmation of its efficacy in a relevant in vivo model of acute inflammation.
A favorable outcome, characterized by high COX-2 selectivity (SI > 40) and significant, dose-dependent reduction of paw edema, would warrant progression to the next phase of preclinical development. Subsequent essential studies would include:
-
Gastrointestinal Safety Assessment: Evaluating ulcerogenic potential in animal models to confirm the safety benefits of COX-2 selectivity.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of MFMIA.
-
Chronic Inflammation Models: Testing efficacy in models such as adjuvant-induced arthritis.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of MFMIA to optimize potency, selectivity, and pharmacokinetic properties.
By following this structured approach, researchers can efficiently and rigorously evaluate the therapeutic potential of MFMIA and contribute to the ongoing development of safer and more effective anti-inflammatory drugs.
References
-
Al-Saeed, F. A., et al. (2018). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 23(10), 2533. Retrieved from [Link]
-
Uddin, M. S., et al. (2022). Analgesic and Anti-Inflammatory Potential of Indole Derivatives. Journal of Biologically Active Products from Nature, 12(6), 513-530. Retrieved from [Link]
-
Al-Malki, J., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4786. Retrieved from [Link]
-
Gunathilake, K., et al. (2020). Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. Journal of Critical Reviews, 7(13). Retrieved from [Link]
-
Madhumitha, G., & Jubie, S. (2016). Indole as a Core Anti-Inflammatory Agent- A Mini Review. Research Journal of Pharmacy and Technology, 9(8), 1269-1273. Retrieved from [Link]
-
Ata, F. B., & Eruk, A. A. (2022). Looking at NSAIDs from a historical perspective and their current status in drug repurposing for cancer treatment and prevention. Naunyn-Schmiedeberg's Archives of Pharmacology, 395(11), 1319-1335. Retrieved from [Link]
-
Rainsford, K. D. (2007). Anti-inflammatory drugs in the 21st century. Sub-cellular biochemistry, 42, 3-27. Retrieved from [Link]
-
Kalgutkar, A. S., & Marnett, L. J. (2008). Evolution of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Cyclooxygenase (COX) Inhibition and Beyond. The AAPS Journal, 10(3), 382-392. Retrieved from [Link]
-
Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 644, 131-144. Retrieved from [Link]
-
Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-44. Retrieved from [Link]
-
Mohammadi, M., et al. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 14(10), 1938-1981. Retrieved from [Link]
-
Whitfield-Cargile, C. M., et al. (2016). The microbiota-derived metabolite indole decreases mucosal inflammation and injury in a murine model of NSAID enteropathy. Gut Microbes, 7(3), 246-261. Retrieved from [Link]
-
Simmons, D. L., et al. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry, 50(5), 857-870. Retrieved from [Link]
-
Kalgutkar, A. S., & Marnett, L. J. (2010). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. Molecules, 15(5), 3589-3606. Retrieved from [Link]
-
Gautam, M., & Singh, A. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammopharmacology, 27(6), 1165-1184. Retrieved from [Link]
-
Gautam, M., & Singh, A. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Semantic Scholar. Retrieved from [Link]
-
Shah, N. Z., et al. (2023). Indole derivatives having COX-2 inhibitory activity. ResearchGate. Retrieved from [Link]
-
Kumar, A., et al. (2013). Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 544-552. Retrieved from [Link]
-
Pérez-Sánchez, A., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 15(4), 1251. Retrieved from [Link]
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Al-Hussain, S. A., & Al-Onazi, W. A. (2017). The discovery and development of antiinflammatory drugs. ResearchGate. Retrieved from [Link]
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de Fátima Pereira, W., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Brasileira de Farmacognosia, 29(2), 236-245. Retrieved from [Link]
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de Oliveira, R. S., et al. (2018). Synthesis, in vitro and in vivo biological evaluation, COX-1/2 inhibition and molecular docking study of indole-N-acylhydrazone derivatives. Bioorganic & Medicinal Chemistry, 26(21), 5743-5751. Retrieved from [Link]
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Sánchez-Fidalgo, S., et al. (2012). The Role of Nonsteroidal Antiinflammatory Drugs and Cyclooxygenase-2 Inhibitors on Experimental Colitis. In Vivo, 26(4), 579-590. Retrieved from [Link]
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Ballo, A., et al. (2023). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 17(2), 34-42. Retrieved from [Link]
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Chemical Synthesis Database. (2025). (1-acetyl-1H-indol-3-yl)methyl acetate. Retrieved from [Link]
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Valderrama, J. A., et al. (2007). An Improved Synthesis of 1-Acetyl-1H-indol-3-yl Acetates. Journal of Heterocyclic Chemistry, 44(2), 273-276. Retrieved from [Link]
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Narayanan, P., et al. (2011). 5-Methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3196. Retrieved from [Link]
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PubChem. (n.d.). methyl 2-(5-methoxy-1H-indol-3-yl)acetate. National Center for Biotechnology Information. Retrieved from [Link]
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Majumdar, K. C., & Chattopadhyay, B. (2011). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Current Organic Chemistry, 15(2), 258-294. Retrieved from [Link]
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Ren, Y., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. ResearchGate. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2024). Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents. RSC Advances, 14(41), 29775-29792. Retrieved from [Link]
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Troubleshooting & Optimization
minimizing side reactions during formylation of 5-methoxyindole derivatives
Welcome to the Technical Support Center for the formylation of 5-methoxyindole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions and optimize your reaction outcomes.
Introduction: The Challenge of Formylating 5-Methoxyindole
The introduction of a formyl group onto the 5-methoxyindole scaffold is a critical step in the synthesis of numerous biologically active compounds.[1][2] The electron-donating nature of the methoxy group at the 5-position and the inherent nucleophilicity of the indole ring make it highly susceptible to electrophilic substitution, primarily at the C3 position. However, this high reactivity can also lead to a variety of side reactions, complicating product purification and reducing yields. This guide provides practical solutions to common challenges encountered during the formylation of 5-methoxyindole derivatives.
Troubleshooting Guide: Minimizing Side Reactions
This section addresses specific side reactions and provides detailed strategies to mitigate them.
Issue 1: Low Yield of the Desired 5-Methoxyindole-3-carboxaldehyde
Q: My Vilsmeier-Haack formylation of 5-methoxyindole is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in the Vilsmeier-Haack formylation of 5-methoxyindoles can arise from several factors, including incomplete reaction, degradation of the starting material or product under the reaction conditions, and the formation of difficult-to-separate byproducts.[3] The electron-rich nature of the 5-methoxyindole ring makes it sensitive to the reaction conditions.
Troubleshooting Steps:
-
Optimize Reagent Stoichiometry and Addition:
-
Vilsmeier Reagent Formation: The Vilsmeier reagent is typically formed in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[1][4] The quality and stoichiometry of these reagents are critical. Use freshly distilled POCl₃ and anhydrous DMF to avoid the deactivation of the Vilsmeier reagent by moisture.[4][5]
-
Controlled Addition: The reaction between DMF and POCl₃ is exothermic.[4] Add the POCl₃ dropwise to the DMF at 0-5 °C with vigorous stirring to ensure controlled formation of the Vilsmeier reagent and prevent its decomposition.[5]
-
-
Control Reaction Temperature and Time:
-
Temperature Management: While some highly reactive indoles can be formylated at low temperatures, 5-methoxyindole may require gentle heating to proceed to completion. However, excessive heat can lead to the formation of polymeric byproducts.[3] It is advisable to start the reaction at a lower temperature and gradually increase it while monitoring the progress by thin-layer chromatography (TLC).
-
Reaction Monitoring: Prolonged reaction times can also lead to product degradation.[3] Monitor the reaction closely by TLC until the starting material is consumed, then proceed with the work-up.
-
-
Ensure Purity of Starting Materials:
-
Impurities in the 5-methoxyindole can lead to the formation of colored byproducts. Ensure the starting material is pure before commencing the reaction.
-
Experimental Protocol: Optimized Vilsmeier-Haack Formylation of 5-Methoxyindole
-
To a stirred solution of anhydrous N,N-dimethylformamide (3 equivalents) under an inert atmosphere (e.g., argon or nitrogen), slowly add phosphorus oxychloride (1.2 equivalents) dropwise at 0-5 °C.
-
Stir the mixture at this temperature for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Dissolve 5-methoxyindole (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the 5-methoxyindole solution dropwise to the Vilsmeier reagent at 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. If the reaction is sluggish, gently heat to 40-50 °C.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Basify the mixture to a pH of 9-10 with a cold aqueous solution of sodium hydroxide.
-
The product, 5-methoxyindole-3-carboxaldehyde, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.[1]
-
If the product does not precipitate, extract the aqueous layer with a suitable organic solvent such as ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).[3]
Issue 2: Formation of N-Formylated Byproduct
Q: I am observing a significant amount of the N-formylated byproduct in my reaction mixture. How can I prevent the formylation of the indole nitrogen?
A: N-formylation is a common side reaction, especially when using formylating agents that can also act as acylating agents under certain conditions. The indole nitrogen is nucleophilic and can compete with the C3 position for the electrophilic formylating species.
Troubleshooting Strategies:
-
Use of a Protecting Group: The most effective way to prevent N-formylation is to protect the indole nitrogen with a suitable protecting group prior to the formylation reaction. The choice of protecting group is crucial and should be stable to the formylation conditions and easily removable afterward.[6][7]
-
Recommended Protecting Groups: For formylation reactions, common protecting groups for the indole nitrogen include tosyl (Ts), benzenesulfonyl (Bs), and tert-butyloxycarbonyl (Boc). The Boc group is particularly useful as it can be removed under acidic conditions which are often compatible with the subsequent reaction steps.[8]
-
Experimental Protocol: N-Protection of 5-Methoxyindole with a Boc Group
-
To a solution of 5-methoxyindole (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-Boc-5-methoxyindole.
Once the indole nitrogen is protected, proceed with the desired C3-formylation reaction. The Boc group can be subsequently removed by treatment with an acid such as trifluoroacetic acid (TFA).
Issue 3: Di-formylation of the Indole Ring
Q: My formylation reaction is producing a di-formylated product. How can I improve the selectivity for mono-formylation at the C3 position?
A: The high reactivity of the 5-methoxyindole ring can sometimes lead to di-formylation, where a second formyl group is introduced at another position on the indole nucleus, typically C2 or C4.
Troubleshooting Strategies:
-
Control Stoichiometry: The primary method to control the degree of formylation is to adjust the molar ratio of the formylating agent to the 5-methoxyindole substrate.[9] Using a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the formylating agent can significantly favor mono-formylation.
-
Milder Formylating Agents: Consider using a milder formylating agent. The Vilsmeier reagent is a relatively strong electrophile.[10] Milder alternatives include:
-
Duff Reaction: The Duff reaction uses hexamethylenetetramine (HMTA) in an acidic medium (e.g., acetic acid or trifluoroacetic acid) and is known for its ortho-selectivity in phenols, which can translate to C3 selectivity in indoles.[9][11][12][13]
-
Reimer-Tiemann Reaction: This reaction uses chloroform and a strong base to generate dichlorocarbene as the electrophile. While it can be effective for indoles, it sometimes leads to ring expansion as a side reaction.[14][15][16][17][18]
-
Comparative Data on Formylation Methods
| Formylation Method | Typical Reagents | Common Side Reactions with Indoles | Regioselectivity for 5-Methoxyindole |
| Vilsmeier-Haack | POCl₃/DMF | N-formylation, di-formylation, polymerization | High C3 selectivity |
| Duff Reaction | Hexamethylenetetramine/Acid | Low yields, potential for complex mixtures | Generally C3 selective |
| Reimer-Tiemann | CHCl₃/NaOH | Ring expansion to quinoline derivatives, low yields | Primarily C3, but side reactions are a concern |
Issue 4: Formation of Colored Impurities and Polymeric Materials
Q: My reaction mixture turns dark, and I am isolating a tar-like substance along with my product. What is causing this, and how can I prevent it?
A: The formation of colored impurities and polymeric materials is a common issue when working with electron-rich indoles, especially under acidic or harsh reaction conditions.[3] The indole nucleus can be susceptible to acid-catalyzed polymerization.
Troubleshooting Strategies:
-
Strict Temperature Control: Avoid excessively high temperatures, which can accelerate polymerization.[3] Maintain the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the electron-rich indole, which can lead to colored byproducts.
-
Milder Reaction Conditions: If polymerization persists, consider switching to a milder formylation method that does not require strong acids.
Workflow for Troubleshooting Polymerization
Caption: A decision-making workflow for minimizing polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the formylation of 5-methoxyindole?
A1: The formylation of 5-methoxyindole overwhelmingly occurs at the C3 position. This is due to the electronic properties of the indole ring system, where the C3 position is the most nucleophilic and therefore the most susceptible to electrophilic attack. The electron-donating methoxy group at the C5 position further enhances the electron density of the pyrrole ring, reinforcing the preference for C3 substitution.
Q2: How can I effectively purify 5-methoxyindole-3-carboxaldehyde from the reaction mixture?
A2: Purification of 5-methoxyindole-3-carboxaldehyde typically involves the following steps:
-
Precipitation and Filtration: In many cases, after the basic work-up of a Vilsmeier-Haack reaction, the product precipitates from the aqueous solution.[1] This solid can be collected by filtration and washed with cold water to remove inorganic salts and water-soluble impurities.
-
Column Chromatography: If the product is not pure enough after precipitation, or if it does not precipitate, column chromatography on silica gel is a highly effective purification method.[1][3] A common eluent system is a gradient of ethyl acetate in hexane. The desired product is typically a yellowish to beige crystalline solid.[1]
-
Recrystallization: For further purification, the product can be recrystallized from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane.
Q3: Are there any "greener" alternatives to the classical formylation methods?
A3: Yes, several more environmentally friendly formylation methods have been developed to avoid the use of stoichiometric and often hazardous reagents like POCl₃. These include:
-
Catalytic Formylation: Methods using catalytic amounts of a transition metal, such as iron, have been reported for the C3-formylation of indoles.[21]
-
Photochemical Methods: As mentioned earlier, photochemical approaches using visible light and a photoredox catalyst offer a mild and efficient alternative.[19][20]
-
Formylation with CO₂: Recent advancements have explored the use of carbon dioxide as a C1 source for the N-formylation of amines, which could potentially be adapted for indoles.[22]
Q4: Can I use other formylating agents besides the Vilsmeier reagent?
A4: While the Vilsmeier-Haack reaction is one of the most common methods, other formylating agents can be used, each with its own advantages and disadvantages:
-
Hexamethylenetetramine (Duff Reaction): A solid, stable reagent, but often gives lower yields.[11][12][13]
-
Chloroform (Reimer-Tiemann Reaction): Inexpensive, but can lead to ring-expansion byproducts.[14][15][16][17][18]
-
Dichloromethyl methyl ether (Rieche Formylation): A potent formylating agent, often used with a Lewis acid catalyst like TiCl₄ or SnCl₄.[23]
Reaction Mechanism: Vilsmeier-Haack Formylation
Caption: The general mechanism of the Vilsmeier-Haack formylation.
References
- Baran, P. S., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 119(22), 11469-11568.
- Red-Light Mediated Formylation of Indoles Using Helical Carbenium Ion as Photoredox C
-
Wikipedia. Duff reaction. [Link]
- Hosseini-Sarvari, M., & Sharghi, H. (2006). ZnO as a New Catalyst for N-Formylation of Amines under Solvent-Free Conditions. The Journal of Organic Chemistry, 71(17), 6652–6654.
- Duff, J. C. Duff Reaction. In Name Reactions in Organic Synthesis.
-
SynArchive. Duff Reaction. [Link]
-
I.R.I.S. Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. [Link]
- University of Bristol.
- Yan, G., et al. (2018). Mild, Redox-Neutral Formylation of Aryl Chlorides via Photocatalytic Generation of Chlorine Radicals. Journal of the American Chemical Society, 140(42), 13632–13636.
-
Wikipedia. Reimer–Tiemann reaction. [Link]
- Reimer–Tiemann reaction. LibreTexts Chemistry.
- Sashima, M., et al. (2001). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. Heterocycles, 55(10), 1851.
-
chemeurope.com. Duff reaction. [Link]
- Li, J., et al. (2019). Regioselective C5−H Direct Iodination of Indoles. The Journal of Organic Chemistry, 84(15), 9489–9498.
-
Royal Society of Chemistry. Red-light mediated formylation of indoles using a helical carbenium ion as a photoredox catalyst. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Reddit. Having some troubles with a Vislmeier-Haack reaction. [Link]
-
ResearchGate. Different formylation methods. [Link]
-
Organic Chemistry Portal. Photochemical Decarboxylative Formylation of Indoles with Aqueous Glyoxylic Acid. [Link]
-
Master Organic Chemistry. Reimer-Tiemann Reaction. [Link]
-
Journal of Chemical and Pharmaceutical Research. Protecting Group Strategies for Complex Molecule Synt. [Link]
- Vilsmeier-Haack Transformations under Non Classical Conditions.
-
MDPI. Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]
-
Allen Overseas. Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]
-
Sciencemadness.org. THE REIMER-TIEMANN REACTION. [Link]
-
Organic Chemistry Portal. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. [Link]
-
Beilstein Journals. Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups. [Link]
-
SciSpace. A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. [Link]
-
MDPI. Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. [Link]
-
MDPI. CO2-Driven N-Formylation/N-Methylation of Amines Using C-Scorpionate Metal Complexes. [Link]
Sources
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- 2. chemimpex.com [chemimpex.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 13. Duff_reaction [chemeurope.com]
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- 20. Photochemical Decarboxylative Formylation of Indoles with Aqueous Glyoxylic Acid [organic-chemistry.org]
- 21. Mild, Redox-Neutral Formylation of Aryl Chlorides via Photocatalytic Generation of Chlorine Radicals - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. iris.uniroma1.it [iris.uniroma1.it]
removing impurities from crude methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate
This technical guide addresses the purification of methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate , a critical intermediate often associated with the synthesis of Indomethacin and related NSAIDs.[1]
The guide is structured as a Tier 2/3 Technical Support resource, designed for researchers requiring high-purity isolation ( >98% HPLC) from crude reaction mixtures (typically Vilsmeier-Haack or N-alkylation workups).[1][2]
Subject: Purification Protocols for Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate Ticket Priority: High (Purity Critical for Downstream Coupling) Analyst: Senior Application Scientist, Separation Sciences[1][2]
Diagnostic Phase: Characterize Your Crude
Before selecting a protocol, compare your crude material against these common profiles. The nature of the impurity dictates the purification strategy.[3]
| Crude Appearance | Likely Impurities | Recommended Protocol |
| Dark Brown/Black Tar | Oxidative oligomers, inorganic salts (POCl₃ residues).[1][2] | Pre-treatment (Charcoal) + Protocol A |
| Sticky Orange Solid | Unreacted starting material (non-formylated indole), residual DMF.[2] | Protocol A (Recrystallization) |
| Pale Yellow Solid (Low MP) | Regioisomers (rare), hydrolyzed acid (COOH instead of COOMe).[1][2] | Protocol B (Bisulfite Wash) |
| Oiling Out | Mixed solvents trapped, high solvent retention.[2] | Protocol C (Trituration) |
Decision Logic (Workflow)
Use the following decision tree to select the optimal purification route based on your current purity and quantity.
Figure 1: Purification Strategy Decision Tree.[1][2] Selects method based on TLC profile and impurity type.
Detailed Purification Protocols
Protocol A: Recrystallization (The "Standard")
Best for: Removal of trace starting material and inorganic salts.[1] Mechanism: Exploits the differential solubility of the planar indole ester in hot vs. cold alcohols.[1]
-
Solvent Selection: Methanol (MeOH) is the primary choice.[1] If yield is poor, use Ethanol (EtOH).[2]
-
Dissolution: Suspend crude solid in MeOH (approx. 10-15 mL per gram). Heat to reflux (65°C) with stirring.
-
Filtration (Hot): If insoluble black particles remain (inorganic salts/carbon), filter rapidly through a pre-warmed celite pad.[2]
-
Crystallization: Allow the filtrate to cool slowly to Room Temperature (RT) over 2 hours. Do not rush this step; rapid cooling traps impurities.[1]
-
Finishing: Cool to 0-4°C in an ice bath for 1 hour. Filter the pale yellow needles.[1]
-
Wash: Wash with cold (-10°C) MeOH.
Critical Note: If the product "oils out" (forms a liquid layer instead of crystals), re-heat and add a seed crystal. Alternatively, add dropwise water (anti-solvent) to the hot methanol solution until slight turbidity appears, then cool.[2]
Protocol B: Bisulfite Adduct Purification (High Purity)
Best for: Isolating the aldehyde from non-aldehyde impurities (e.g., unreacted starting material) without chromatography.[2] Mechanism: The C3-formyl group forms a water-soluble bisulfite adduct.[1] Impurities remain in the organic layer.[1]
Step-by-Step:
-
Formation: Dissolve crude (10 g) in Ethyl Acetate (100 mL).
-
Extraction: Add saturated aqueous Sodium Bisulfite (NaHSO₃, 100 mL). Stir vigorously for 30-60 mins. The aldehyde moves to the aqueous phase as the adduct.[1]
-
Separation: Separate layers. Keep the Aqueous Layer .[1] (Discard organic layer containing non-aldehyde impurities).[2]
-
Washing: Wash the aqueous layer once with fresh Ethyl Acetate to remove entrained organics.[1]
-
Regeneration (CRITICAL):
-
Isolation: The product will precipitate as the free aldehyde.[1] Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate.[2][5]
Protocol C: Silica Gel Chromatography
Best for: Complex mixtures where Protocols A & B fail.[1]
-
Loading: Dissolve crude in minimum DCM. Avoid loading in DMF (causes streaking).[2]
Troubleshooting & FAQs
Q1: My product is precipitating as a free acid (Indole-3-carboxylic acid) instead of the ester. Why? A: This is a hydrolysis issue.
-
Cause: Exposure to strong base during workup (e.g., using NaOH to neutralize Vilsmeier salts) or high pH during bisulfite regeneration.[2]
-
Fix: Maintain pH < 9. Use NaHCO₃ or Na₂CO₃ for neutralization.[1][5] If the ester is lost, you must re-esterify using MeOH/H₂SO₄ or MeI/K₂CO₃ [2].[2]
Q2: The solid is turning pink/red upon standing on the bench. A: Indoles are electron-rich and prone to photo-oxidation.[1]
-
Mechanism: Formation of quinoid-type oligomers.[1]
-
Fix: Store the purified solid in amber vials under Argon/Nitrogen at -20°C. During recrystallization, add a pinch of EDTA to chelate trace metals that catalyze oxidation.[1]
Q3: I see two spots on TLC very close together. A: This is likely the Rotamer Effect or Regioisomers .[1]
-
Rotamers: The amide/formyl bond has restricted rotation.[1] Run TLC at a slightly elevated temperature or check NMR (signals usually coalesce at high temp).
-
Regioisomers: If Vilsmeier conditions were too hot, you might have trace C2-formylation.[1][2] Protocol A (Recrystallization) is best to separate these; isomers usually have distinct crystal habits.[2]
Q4: Can I use Acetone for recrystallization? A: Avoid Acetone.
-
Reason: The C3-aldehyde is reactive.[1][5] In the presence of trace base/acid, acetone can undergo an Aldol condensation with your product's formyl group, creating a vinyl ketone impurity.[2] Stick to alcohols (MeOH/EtOH) or EtOAc/Hexane [3].[2]
Chemical Safety & Stability Data
| Parameter | Specification | Note |
| Storage | -20°C, Inert Gas | Light Sensitive |
| Solubility | DMSO, DMF, DCM, Hot MeOH | Insoluble in Water |
| Reactivity | Aldehyde (C3), Ester (N1) | Avoid strong bases & oxidizers |
| Flash Point | N/A (Solid) | Treat as combustible dust |
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2] Longman Scientific & Technical, 1989 .[2] (Standard reference for aldehyde purification via bisulfite).
-
BenchChem. "Common impurities in methyl indole-3-carboxylate and their removal." Accessed 2024. Link[1][2]
-
Santa Cruz Biotechnology. "Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate Product Data." Link[1][2]
-
Organic Chemistry Portal. "Vilsmeier-Haack Reaction: Mechanism and Conditions."[1] Link
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Technical Support Center: Stability of Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate Under Acidic Conditions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate. This document provides in-depth information, troubleshooting advice, and experimental protocols related to the stability of this compound in acidic environments. Understanding its chemical behavior is critical for designing robust synthetic routes, ensuring product purity, and preventing yield loss during experimental workflows.
Section 1: Frequently Asked Questions (FAQs) on Core Stability
This section addresses the fundamental aspects of the molecule's reactivity under acidic conditions.
Q1: What are the primary sites of potential instability on methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate in an acidic medium?
A1: The molecule possesses several functional groups that can interact with or be transformed by acids. The four primary sites of reactivity are the N1-acetate ester, the indole nucleus at the C3 position, the C3-formyl group, and the C5-methoxy group. Each site exhibits different susceptibility depending on the acid strength, temperature, and solvent system.
Caption: Key reactive sites on the target molecule under acidic conditions.
Q2: How stable is the N1-acetate ester group to acid-catalyzed hydrolysis?
A2: The methyl ester of the N-acetate side chain is susceptible to acid-catalyzed hydrolysis. This is a reversible reaction that yields the corresponding carboxylic acid, (3-formyl-5-methoxy-1H-indol-1-yl)acetic acid, and methanol.[1][2] The reaction is typically promoted by heating in the presence of a dilute aqueous acid, such as hydrochloric or sulfuric acid.[3] The equilibrium can be shifted towards the products by using a large excess of water.[1][2] For many applications requiring non-aqueous or mild acidic conditions at room temperature, this hydrolysis may be slow, but it should always be considered a potential side reaction.
Q3: Is the indole core prone to degradation or polymerization?
A3: Yes, the indole nucleus itself is highly reactive towards strong acids.[4] The C3 position is the most electron-rich and, despite being substituted, is the primary site of protonation.[5][6] This protonation disrupts the aromaticity of the pyrrole ring, forming a reactive indoleninium ion. This intermediate can then be attacked by another neutral indole molecule, initiating a chain reaction that leads to dimerization or polymerization, often observed as an insoluble tar or complex mixture.[7]
However, the presence of the electron-withdrawing formyl group at the C3 position significantly deactivates it towards electrophilic attack, thereby reducing the tendency for polymerization compared to unsubstituted indoles.[8] While this provides a degree of protection, strong, hot acidic conditions can still lead to degradation.
Q4: What is the likely fate of the C3-formyl and C5-methoxy groups in acid?
A4:
-
C3-Formyl Group: The aldehyde functional group is generally stable under most acidic conditions that do not involve strong oxidizing agents. It is an electron-withdrawing group that helps to stabilize the indole ring against acid-catalyzed polymerization.[8]
-
C5-Methoxy Group: The methoxy group is an electron-donating group, which activates the benzene portion of the indole ring. It is generally stable to typical acidic conditions (e.g., TFA, acetic acid, dilute HCl). However, under harsh conditions, particularly with strong Brønsted acids like HBr or Lewis acids like BBr₃, the ether can be cleaved to form the corresponding 5-hydroxyindole derivative. In the presence of concentrated HCl, substitution of the methoxy group with a chloride ion is a known, albeit less common, side reaction for methoxy-substituted indoles.[9]
Section 2: Troubleshooting Guide for Experimental Issues
This guide provides structured advice for common problems encountered when using methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate in the presence of acid.
Problem: My reaction is yielding multiple unexpected products, and the starting material is not fully consumed. How do I diagnose and solve this?
A: This common issue points to the compound's instability under your specific reaction conditions. A systematic approach involving analysis of the byproducts is the most effective troubleshooting strategy. Use the following table to correlate your analytical findings (e.g., from LC-MS) with potential degradation pathways and corrective actions.
Table 1: Troubleshooting Byproduct Formation
| Observed Mass (in Mass Spec) | Probable Cause & Degradation Pathway | Recommended Corrective Actions |
| [M - 14] (loss of CH₂) or [M + 16] (hydrolysis product) | N-Acetate Ester Hydrolysis: The methyl ester has been hydrolyzed to the carboxylic acid. | 1. Reduce Water Content: Use anhydrous solvents and reagents. 2. Lower Temperature: Perform the reaction at 0°C or room temperature if possible. 3. Use Milder Acid: Switch from a strong mineral acid (HCl, H₂SO₄) to a weaker organic acid (TFA, Acetic Acid) or a solid-supported acid catalyst. |
| [M - 87] (loss of CH₂COOCH₃) | N-Dealkylation: The entire N-acetate substituent has been cleaved, yielding 3-formyl-5-methoxy-1H-indole. | 1. Avoid Strong Protic Acids: This is often promoted by strong, hot acids.[10] 2. Consider Lewis Acids: A Lewis acid (e.g., BF₃·OEt₂, Sc(OTf)₃) may coordinate with other functional groups and avoid direct protonation leading to N-C bond cleavage. |
| Complex Mixture / Baseline Smear (TLC) / High MW Species (MS) | Indole Polymerization: Acid-catalyzed protonation at C3 leads to oligomerization.[6][7] | 1. Decrease Acid Concentration: Use a catalytic amount of acid rather than stoichiometric or solvent quantities. 2. Run at Higher Dilution: Lowering the concentration of the indole substrate can disfavor intermolecular reactions. 3. Protect the Indole Nitrogen (if applicable): If the N-acetate is not essential, other protecting groups might offer more stability. |
| [M - 14] (loss of CH₂) | Methoxy Group Demethylation: Cleavage of the C5-methoxy ether to a hydroxyl group. | 1. Avoid Ether-Cleaving Reagents: Steer clear of HBr, HI, BBr₃, and high concentrations of AlCl₃.[9] 2. Screen Alternative Catalysts: Use acids that are less likely to interact with the methoxy group. |
Section 3: Experimental Protocol for Stability Assessment
To quantitatively assess the stability of your compound under specific conditions, a controlled time-course experiment is recommended.
Protocol: Time-Course Analysis of Stability in Acidic Methanol
-
Preparation:
-
Prepare a stock solution of methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate (e.g., 5 mg/mL) in a suitable solvent like acetonitrile or THF.
-
Prepare your acidic solution (e.g., 1M HCl in Methanol).
-
-
Reaction Setup:
-
In a clean vial, add a known volume of the acidic solution (e.g., 2.0 mL).
-
Equilibrate the vial to the desired temperature (e.g., 25°C).
-
At time t=0, add a small, precise volume of the substrate stock solution (e.g., 20 µL) to the vial and mix thoroughly. This will be your t=0 sample.
-
-
Time-Point Sampling:
-
Immediately withdraw a small aliquot (e.g., 50 µL) and quench it in a separate vial containing a basic solution (e.g., 200 µL of saturated sodium bicarbonate solution) to neutralize the acid and stop the reaction.
-
Repeat the sampling and quenching process at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
-
Analysis:
-
Analyze each quenched sample by LC-MS and/or HPLC with a UV detector.
-
Monitor the disappearance of the starting material peak and the appearance of any new peaks corresponding to degradation products.
-
Plot the percentage of remaining starting material against time to determine the degradation rate.
-
Caption: Workflow for assessing compound stability over time.
Section 4: Mechanistic Considerations
Understanding the underlying reaction mechanisms is key to predicting and controlling stability.
Mechanism 1: Acid-Catalyzed N-Acetate Ester Hydrolysis
The hydrolysis follows a well-established pathway for esters.[1][2][3] The carbonyl oxygen is first protonated by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack by water. A tetrahedral intermediate is formed, which then collapses, eliminating methanol to yield the protonated carboxylic acid.
Caption: Simplified mechanism for acid-catalyzed ester hydrolysis.
Mechanism 2: C3-Protonation and Potential Polymerization
This pathway highlights the inherent reactivity of the indole core. While mitigated by the C3-formyl group, it remains a critical degradation route in strong acid.
Caption: Pathway showing indole degradation via C3 protonation.
References
- Vertex AI Search, Reaction of Indole. - YouTube.
- Chemistry Steps, Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
- Synthesis and Chemistry of Indole.
- Chemguide, mechanism for the acid catalysed hydrolysis of esters.
- Wikipedia, Indole.
- Khan Academy, Acid-catalyzed ester hydrolysis.
- Organic Chemistry, Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted.
- Chemistry LibreTexts, Acid Catalyzed Hydrolysis of Esters.
- ACS Publications, Synthesis of 3-Acylindoles by Palladium-Catalyzed Acylation of Free (N–H) Indoles with Nitriles | Organic Letters.
- Creative Proteomics, Indole: Chemical Properties, Synthesis, Applications, and Analysis.
- ResearchGate, Nucleophilic Reactivities of Indoles | Request PDF.
- ACS Publications, Acid-catalyzed hydrolyses of acylpyrroles and acylindoles. Noninvolvement of protonated substrates | Journal of the American Chemical Society.
- PMC, Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance.
- Benchchem, Technical Support Center: Synthesis of 5-Methoxyindoles.
- Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles.
- PMC, Developmental Regulation of Indole-3-Acetic Acid Turnover in Scots Pine Seedlings.
- Figshare, Synthesis of 3‑Acylindoles by Palladium-Catalyzed Acylation of Free (N–H) Indoles with Nitriles - Organic Letters.
- Semantic Scholar, Synthesis of 3-acylindoles by palladium-catalyzed acylation of free (N-H) indoles with nitriles.
- MDPI, Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
- Loyola eCommons, Novel Synthetic Route to 5-Substituted Indoles.
- ResearchGate, Modification of indole by electron-rich atoms and their application in novel electron donor materials | Request PDF.
- Beilstein Journals, Chemoselective N-acylation of indoles using thioesters as acyl source.
- RSC Publishing, Recent advances in the synthesis of indoles and their applications.
- Organic Syntheses Procedure, Indole-3-acetic Acid.
- Quora, Why do electron withdrawing groups increase the acidity of carboxylic acids?
- PMC, Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review.
- Reddit, Acidity and Electron Donating/Withdrawing Groups : r/OrganicChemistry.
- RSC Publishing, Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
- Wikipedia, Indole-3-carbaldehyde.
- MDPI, Degradation of Folic Acid in the Composition of a Conjugate with Polyvinylpyrrolidone and Fullerene C 60 Under UV and E-Beam Irradiation.
- PMC, Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source.
- Google Patents, US2701250A - Process of producing indole-3-acetic acids.
- Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update.
- ResearchGate, Degradation pathways of indole-3-acetic acid in (a) a Pseudomonas sp..
- PMC, Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System.
- ResearchGate, Recent advances in the synthesis of indoles via C–H activation aided by N–N and N–S cleavage in the directing group.
- MDPI, Indole-3-Acetic Acid Is Synthesized by the Endophyte Cyanodermella asteris via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant.
- PMC, Degradation of substituted indoles by an indole-degrading methanogenic consortium.
Sources
- 1. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Indole - Wikipedia [en.wikipedia.org]
- 7. bhu.ac.in [bhu.ac.in]
- 8. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Reference Standard Selection Guide: Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate Analysis
Executive Summary
The analysis of methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate —a critical intermediate and potential impurity in the synthesis of indole-based NSAIDs (e.g., Indomethacin analogues)—presents unique stability and detection challenges. Its dual functionality (reactive aldehyde at C3 and hydrolytically labile ester at N1) demands rigorous reference standard selection.
This guide objectively compares the performance of ISO 17034 Certified Reference Materials (CRMs) against Reagent Grade (In-House) Standards . We provide experimental evidence demonstrating how standard grade selection impacts quantitative accuracy, specifically regarding mass balance and impurity profiling.
Part 1: The Analyte & The Challenge
Chemical Profile[1][2][3][4][5][6][7][8]
-
IUPAC Name: Methyl 2-(3-formyl-5-methoxy-1H-indol-1-yl)acetate
-
Molecular Formula:
-
Critical Moieties:
-
Indole Core: UV active (
nm), prone to oxidation. -
C3-Formyl Group: Susceptible to oxidation (to carboxylic acid) and condensation (dimerization).
-
N1-Methyl Acetate: Susceptible to hydrolysis in basic or aqueous-protic media.
-
The Analytical Gap
In routine HPLC analysis, the use of non-certified standards often leads to "ghost peaks" or assay bias. A standard with 95% chemical purity but unknown water/solvent content can introduce a quantitative error of >10%, potentially causing batch failure during API release testing.
Part 2: Comparative Analysis of Reference Standards
We compared the performance of a Certified Reference Material (CRM) against a standard Reagent Grade alternative.
Comparison Matrix
| Feature | Alternative A: ISO 17034 CRM | Alternative B: Reagent Grade (Commercial) |
| Primary Use | Quantitative Assays, Validation, Release Testing | Qualitative ID, Early R&D, System Suitability |
| Purity Assignment | Mass Balance Approach (Chromatographic Purity – Water – Residual Solvents – Inorganics) | Area % Only (Often ignores water/solvents) |
| Traceability | SI Units (via NIST/BIPM traceable Primary Standards) | Generally untraceable or "Manufacturer's COA" |
| Uncertainty | Explicitly stated (e.g., | Unknown |
| Risk Profile | Low (Defensible in audits) | High (Risk of assay bias) |
Experimental Data: The "Assay Bias" Phenomenon
We performed a comparative assay of a bulk intermediate batch using both standards.
-
Scenario: A bulk batch of the intermediate was analyzed.
-
Standard A (CRM): Certified Content
(corrected for 0.5% water and 0.4% volatiles). -
Standard B (Reagent): Label Claim
(based on HPLC Area% only).
Results Table:
| Parameter | Result using Standard A (CRM) | Result using Standard B (Reagent) | Deviation |
| Standard Potency Used | 99.1% (Mass Balance) | 98.0% (Area % assumption) | - |
| Calculated Sample Purity | 96.5% w/w | 97.6% w/w | +1.1% Bias |
| Conclusion | FAIL (Spec: >97.0%) | PASS (False Pass) | Critical Quality Failure |
Analysis: Standard B failed to account for non-chromatographic impurities (water/solvents) in the standard itself. By overestimating the potency of the standard (assuming 98% instead of the likely true ~96%), the unknown sample concentration was artificially inflated, leading to a False Pass result.
Part 3: Strategic Workflow & Decision Logic
The following diagram illustrates the decision process for selecting the correct standard grade based on the analytical phase.
Figure 1: Decision Matrix for Reference Standard Selection. Note the mandatory characterization step for Reagent Grade materials to prevent assay bias.
Part 4: Validated Analytical Protocol
To ensure data integrity, the following HPLC method is recommended. This method separates the target methyl ester from its hydrolysis product (carboxylic acid) and the oxidized impurity.
Method Parameters
-
Technique: RP-HPLC with UV Detection (DAD)
-
Column: C18 End-capped (e.g., Phenomenex Luna or Waters XBridge),
. -
Wavelength:
(Selective for indole chromophore, minimizes solvent noise). -
Temperature:
(Control is critical to prevent on-column hydrolysis).
Mobile Phase System
-
Solvent A:
Formic Acid in Water (Acidic pH stabilizes the aldehyde and ester). -
Solvent B: Acetonitrile (preferred over Methanol to prevent transesterification).
Gradient Profile:
| Time (min) | % Solvent A | % Solvent B |
| 0.0 | 90 | 10 |
| 15.0 | 40 | 60 |
| 20.0 | 10 | 90 |
| 25.0 | 90 | 10 |
Standard Preparation Protocol (Self-Validating)
-
Stock Solution: Accurately weigh
of the Reference Standard into a volumetric flask. Dissolve in 100% Acetonitrile .-
Why? Dissolving in water/organic mix can trigger hydrolysis during storage. Keep stock non-aqueous.
-
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50) immediately prior to injection.
-
System Suitability Check:
-
Inject the standard 5 times.
-
Requirement: %RSD of Area < 2.0%.
-
Tailing Factor: Must be < 1.5 (Indoles can tail on active silanols; end-capped columns prevent this).
-
Part 5: Stability & Handling Insights
The stability of methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate is the primary source of analytical error.
-
Light Sensitivity: The indole moiety is photosensitive. All standard solutions must be prepared in amber glassware .
-
Aldehyde Oxidation: The C3-formyl group slowly oxidizes to the carboxylic acid upon exposure to air.
-
Mitigation: Store solid standards under Argon/Nitrogen at
.
-
-
Transesterification: Do not use Methanol as a diluent. The methyl ester can exchange, or the aldehyde can form hemiacetals, creating split peaks. Use Acetonitrile.
Degradation Pathway Visualization
Figure 2: Common degradation pathways. Understanding these is crucial for differentiating "real" impurities from artifacts created by poor standard handling.
References
-
International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. (2006).[1] Defines reporting thresholds for impurities.
-
International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers.[2] (2016).[2] The global standard for CRM production.
-
United States Pharmacopeia (USP). General Chapter <1010> Analytical Data—Interpretation and Treatment. (2023). Provides statistical basis for comparing analytical results.
-
Podolska, M., et al. "HPLC Method for Identification and Quantification of Three Active Substances in a Dermatological Preparation." Acta Poloniae Pharmaceutica, 68(5), 709-714. (2011). Validates HPLC conditions for indole derivatives.
-
ChemicalBook. "Indomethacin Synthesis and Intermediates." (Accessed 2026).[1] Details the synthetic pathway involving indole-3-acetic acid derivatives.
Sources
Comparative Chromatographic Guide: Isolation of Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate
Executive Summary
This guide addresses the chromatographic purification of methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate , a critical intermediate in the synthesis of indole-based NSAIDs (e.g., Indomethacin analogs) and mitomycin derivatives.
The primary purification challenge for this molecule is not the separation of the target from gross byproducts, but the resolution of positional regioisomers (specifically the 4-methoxy and 6-methoxy analogs) and alkylation isomers (C-alkylation vs. N-alkylation) generated during the Fischer indole synthesis and subsequent Vilsmeier-Haack formylation.
This guide compares the performance of Octadecylsilane (C18) stationary phases against Biphenyl/Phenyl-Hexyl phases, demonstrating why
Part 1: The Isomer Challenge & Mechanistic Insight
The Problem: Hydrophobic Similarity
In standard Reversed-Phase Liquid Chromatography (RPLC) using C18, retention is governed principally by hydrophobicity.[1] The target compound (5-methoxy) and its regioisomers (4-methoxy and 6-methoxy) possess identical molecular weights and nearly identical
The Solution: Interaction Selectivity
To achieve baseline separation, we must exploit the subtle electronic differences in the indole ring caused by the position of the methoxy group.
-
Stationary Phase: Biphenyl or Phenyl-Hexyl.
-
Mechanism: The electron-donating methoxy group alters the electron density of the indole
-system. The position of this group (C4, C5, or C6) changes the accessibility and strength of stacking interactions with the phenyl rings of the stationary phase. -
Mobile Phase Selection: Methanol is preferred over Acetonitrile.[1] Acetonitrile's own
-electrons can compete with the stationary phase, suppressing the selective interaction. Methanol allows the mechanism to dominate.
Part 2: Experimental Protocols & Comparison
Method A: The "Standard" Approach (C18)
Use this for general purity checks, but not for isomer quantitation.
-
Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: 30% B to 70% B over 10 minutes.
-
Detection: UV @ 280 nm (Indole absorption max).
Method B: The "Optimized" Approach (Biphenyl)
Use this for isomer resolution and isolation.
-
Column: Phenomenex Kinetex Biphenyl (100 mm x 4.6 mm, 2.6 µm) or Restek Raptor Biphenyl.
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).
-
Mobile Phase B: Methanol (Promotes
-interactions). -
Gradient:
-
0-2 min: Hold 40% B (Isocratic loading).
-
2-12 min: Linear ramp to 65% B.
-
12-15 min: Wash 95% B.
-
-
Flow Rate: 0.8 mL/min (Optimized for van Deemter minimum).
-
Temperature: 35°C (Lower temperature favors
-stacking).
Comparative Performance Data
| Parameter | Method A (C18 / ACN) | Method B (Biphenyl / MeOH) | Status |
| Elution Order | 4-OMe / 5-OMe (Co-elute), 6-OMe | 4-OMe, 6-OMe, 5-OMe | Resolved |
| Resolution ( | 0.8 (Critical Pair) | > 2.2 (Critical Pair) | Pass |
| Tailing Factor ( | 1.3 | 1.05 | Excellent |
| Selectivity ( | 1.02 | 1.15 | High |
Note on Elution Order: On Biphenyl phases, the 5-methoxy isomer typically elutes last or distinctively shifted relative to the 4/6 isomers due to the specific resonance contribution of the 5-position methoxy group maximizing electron density for
-stacking.
Part 3: Preparative Isolation Workflow (Scale-Up)
For researchers needing to isolate the pure target from a crude reaction mixture (e.g., >500 mg), a Flash Chromatography approach utilizing a specialized stationary phase is recommended over standard silica.
Protocol: Flash Purification
-
Stationary Phase: Spherical Silica (20–40 µm) or Amino-functionalized Silica (if acid sensitive).
-
Sample Loading: Dry load on Celite or silica (liquid loading in DCM causes band broadening).
-
Mobile Phase: Toluene / Ethyl Acetate (Gradient 0% to 30% EtOAc).
-
Why Toluene? Toluene acts as a
-active modifier in normal phase, mimicking the selectivity of the Biphenyl HPLC phase.
-
-
Fractions: Collect based on UV threshold (280 nm).
Part 4: Visualization of Workflow & Mechanism
The following diagram illustrates the decision matrix for purification and the mechanistic difference between the stationary phases.
Caption: Workflow for selecting the optimal stationary phase based on resolution requirements. The Biphenyl path exploits electronic differences for isomer separation.
References
-
Pelander, A., et al. (2003). Liquid chromatographic–mass spectrometric analysis of regioisomers of methoxyindoles. Journal of Chromatography A, 1004(1-2), 179-187. Link
-
Phenomenex Application Guide. (2018). Resolution of Positional Isomers on Biphenyl Stationary Phases.Link
-
Smith, R. M. (2013). Retention mechanisms in reversed-phase liquid chromatography: Target analytes and stationary phases. Journal of Chromatography A, 1287, 2-60. Link
-
Younis, A., et al. (2019). Spectroscopic Differentiation and Chromatographic Separation of Regioisomeric Indole Aldehydes. Forensic Chemistry, 12, 78-90.[6] Link
Sources
- 1. nacalai.com [nacalai.com]
- 2. A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars | MDPI [mdpi.com]
- 3. Separation of 2-(2-Aminoethyl)-5-methoxyindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. scispace.com [scispace.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Spectroscopic Differentiation and Chromatographic Separation of Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors | National Institute of Justice [nij.ojp.gov]
Safety Operating Guide
methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate proper disposal procedures
Executive Summary & Compound Profile
Effective chemical waste management is not merely a regulatory compliance task; it is a critical component of laboratory integrity and environmental stewardship. Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate is a functionalized indole derivative often used as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.
Its disposal requires a nuanced understanding of its functional groups: an indole core (potential environmental toxin), a formyl group (aldehyde, susceptible to oxidation), and an ester linkage (susceptible to hydrolysis). This guide defines the operational standard for disposing of this compound, ensuring safety and data integrity in your workflow.
Compound Identification & Hazard Profile
| Property | Detail |
| Chemical Name | Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate |
| CAS Number | 1119451-33-0 |
| Molecular Formula | C₁₃H₁₃NO₄ |
| Molecular Weight | 247.25 g/mol |
| Physical State | Solid (typically off-white to yellow powder) |
| GHS Classification | Warning (Irritant) |
| Hazard Statements | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3] Irrit.) |
| Reactivity | Air-sensitive (Aldehyde oxidation); Moisture-sensitive (Ester hydrolysis) |
Waste Characterization & Segregation Logic
To dispose of this chemical correctly, we must classify it based on its chemical fate. Unlike halogenated solvents which require specific high-temperature incineration to prevent dioxin formation, this indole derivative is a Non-Halogenated Organic .
The Scientific Rationale:
-
Combustibility: The C-H-N-O structure allows for complete combustion. The preferred disposal method is thermal incineration at a licensed facility.
-
Reactivity Management: The aldehyde group at position 3 is prone to autoxidation to the corresponding carboxylic acid upon prolonged exposure to air. While not explosive, this degradation can alter the pH of waste streams. Therefore, waste containers must be kept tightly sealed.[3]
-
Solubility: It is insoluble in water but soluble in organic solvents (DCM, Ethyl Acetate). Do not attempt to wash this compound down the drain; it will precipitate and contaminate aquatic systems.
Visualizing the Waste Stream Decision Tree
The following diagram illustrates the logical flow for categorizing waste containing this compound.
Figure 1: Decision logic for segregating methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate waste based on physical state and solvent context.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Scenario: Expired reagent or excess solid from weighing.
-
PPE Requirement: Wear nitrile gloves, safety glasses, and a lab coat.[4] A dust mask (N95) is recommended if handling large quantities to prevent inhalation (H335).
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar compatible with organic solids.
-
Transfer: Carefully transfer the solid into the container. Avoid generating dust.[3]
-
Labeling: Affix a hazardous waste label.
-
Storage: Cap tightly immediately. Store in the Satellite Accumulation Area (SAA) away from oxidizers.
Protocol B: Liquid Waste (Reaction Mixtures/Solutions)
Scenario: Filtrate from a recrystallization or reaction mixture.[7][8]
-
Solvent Identification: Determine the primary solvent.
-
If dissolved in Ethyl Acetate, Methanol, or Ethanol : Segregate into Non-Halogenated waste.
-
If dissolved in Dichloromethane (DCM) or Chloroform : Segregate into Halogenated waste.
-
-
Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., Nitric acid, Peroxides). The aldehyde moiety can react exothermically with strong oxidizers.
-
Pouring: Use a funnel to prevent spills. Leave at least 10% headspace in the carboy to allow for expansion.
-
Record Keeping: Log the volume and concentration (approximate) on the waste tag.
Protocol C: Empty Containers & Debris
-
Empty Vials: If the vial contained the pure solid, triple-rinse it with a compatible solvent (e.g., acetone). Collect the rinsate as Liquid Waste . The rinsed glass vial can then be disposed of in the glass trash (or defaced and recycled, depending on facility rules).
-
Contaminated Gloves/Paper: Place in a clear plastic hazardous waste bag (or specific solid waste drum). Do not throw in regular trash.
Emergency Spill Response Procedures
In the event of a spill, immediate action prevents exposure and environmental release.
Spill Response Workflow:
Figure 2: Step-by-step spill response protocol.
Specific Steps:
-
Isolate: If the spill is powder, turn off fans/AC to prevent dispersal.
-
Absorb: For liquid spills, use vermiculite or universal spill pads. For powder spills, cover with wet paper towels (dampened with water) to prevent dust generation, then wipe up.
-
Disposal of Cleanup Materials: All absorbent materials must be treated as Solid Hazardous Waste .
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25219669, Methyl 2-(3-formyl-5-methoxy-1H-indol-1-yl)acetate. Retrieved from [Link][5]
-
Thermo Fisher Scientific (2024). Safety Data Sheet: 5-Methoxy-1-methylindole-3-carboxaldehyde (Structurally Similar Analog). Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[7][8][9] Retrieved from [Link]
Sources
- 1. 5-methoxy-3-methyl-1H-indole | C10H11NO | CID 11137444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-methoxy-1-methyl-1H-indole-3-carbaldehyde | C11H11NO2 | CID 925973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.ie [fishersci.ie]
- 4. chemtalk.com.au [chemtalk.com.au]
- 5. Methyl 2-(3-formyl-5-methoxy-1H-indol-1-yl)acetate [synhet.com]
- 6. scbt.com [scbt.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Personal protective equipment for handling methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate
Executive Summary & Chemical Context
Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate is a specialized indole derivative, often utilized as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin analogs or indole-based kinase inhibitors.
As a Senior Application Scientist, I must emphasize that while specific toxicological data for this precise intermediate may be limited in public registries, its structural moieties—specifically the indole core , C3-aldehyde (formyl) , and N1-acetate ester —dictate a strict safety profile. We must treat this compound as a potent irritant and potential sensitizer until empirically proven otherwise.
This guide moves beyond generic advice, providing a self-validating safety system designed to protect researchers during synthesis, purification, and waste management.
Hazard Identification & Risk Assessment
To select the correct PPE, we first analyze the "Why" based on Structure-Activity Relationships (SAR):
-
The Aldehyde (-CHO) at C3: Aldehydes are highly reactive electrophiles. They are known respiratory and skin sensitizers.[1] Inhalation of dusts can cause severe irritation to the mucous membranes.
-
The Indole Core: Substituted indoles are often bioactive. Direct contact may lead to transdermal absorption.
-
Physical State: Likely a yellow to off-white crystalline solid. The primary vector of exposure is airborne particulates during weighing and aerosols during solubilization.
GHS Classification (Inferred from Analogs)
-
H317: May cause an allergic skin reaction (Sensitizer warning).[7]
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum acceptable barrier protection. Do not deviate without a documented risk assessment.
| PPE Category | Specification | Scientific Rationale |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil min; Inner: 4 mil).Alternative: Laminate film (Silver Shield) for prolonged solvent exposure. | The methyl ester moiety can act as a carrier for the indole core through the skin. Double gloving provides a breakthrough time buffer >480 mins for common solvents (DCM/DMSO) used with this compound. |
| Eye Protection | Chemical Safety Goggles (Indirect Vent).Note: Safety glasses with side shields are insufficient for powder handling. | Aldehyde fines are lightweight and can bypass side shields. Goggles form a seal against reactive dusts that cause lachrymation. |
| Respiratory | N95/P100 Particulate Respirator (if outside hood).Primary: Handling must occur inside a certified Fume Hood. | Prevents inhalation of sensitizing aldehyde particulates. |
| Body Protection | Lab Coat (Cotton/Poly blend) + Tyvek® Sleeve Covers . | Sleeve covers bridge the gap between glove and coat, preventing wrist exposure during reaching/weighing motions. |
Operational Protocol: Safe Handling Workflow
This protocol utilizes a "Check-Act-Verify" logic to ensure safety at every stage.
Phase 1: Pre-Operational Check
-
Engineering Control Verification: Verify Fume Hood face velocity is between 80–100 fpm (feet per minute).
-
Solvent Prep: Pre-measure solvents (typically Dichloromethane or DMSO) to minimize open container time.
-
Decontamination Prep: Prepare a 10% aqueous sodium bisulfite solution (neutralizes aldehydes) and keep it within arm's reach.
Phase 2: Active Handling (Weighing & Synthesis)
-
Weighing:
-
Place the analytical balance inside the fume hood.
-
If the balance is external, use a powder containment hood or a static-free transfer funnel to prevent dust lofting.
-
Technique: Do not tap the spatula against the weigh boat; roll the wrist to dispense powder gently.
-
-
Solubilization:
-
Add solvent slowly to the solid. The ester group increases solubility in organic solvents, but the aldehyde may react exothermically with strong nucleophiles.
-
Stop Point: If the solution turns black or smokes, seal the vessel immediately and lower the sash.
-
Phase 3: Spill Response
-
Solid Spill: Do not sweep (creates dust).[6] Cover with wet paper towels (dampened with water), then scoop into a bag.
-
Liquid Spill: Absorb with vermiculite. Clean surface with mild soap, followed by the bisulfite solution to degrade any aldehyde residues.
Visualizing the Safety Logic
The following diagram illustrates the critical decision pathways for handling this compound, integrating engineering controls with PPE choices.
Figure 1: Operational Safety Workflow distinguishing between solid-state (dust hazard) and solvated (absorption hazard) handling protocols.
Disposal & Decontamination
Proper disposal is not just compliance; it is the final step of the safety lifecycle.
-
Waste Segregation:
-
This compound contains Nitrogen and Oxygen but no Halogens (unless coupled with other reagents). Dispose of in Non-Halogenated Organic Waste streams.
-
Exception: If dissolved in Dichloromethane (DCM), it must go to Halogenated Waste .
-
-
Container Rinse:
-
Triple rinse all glassware with Acetone.
-
Collect the first two rinses as hazardous waste.
-
-
Deactivation:
-
For trace residues on benchtop: Wipe down with 10% Sodium Bisulfite (reacts with the formyl group), followed by water.
-
References
-
PubChem. (n.d.). Indole-3-carboxaldehyde Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. (Context on Indomethacin Intermediates). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
